molecular formula C6H10N4S B1323242 4-(Isopropylthio)-1,3,5-triazin-2-amine CAS No. 1415719-22-0

4-(Isopropylthio)-1,3,5-triazin-2-amine

Cat. No.: B1323242
CAS No.: 1415719-22-0
M. Wt: 170.24 g/mol
InChI Key: NUGCOEGULXXBQT-UHFFFAOYSA-N
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Description

4-(Isopropylthio)-1,3,5-triazin-2-amine is a high-purity triazine-based chemical building block designed for advanced research and development. This compound features an isopropylthio substituent at the 4-position and an amine group at the 2-position of the 1,3,5-triazine ring, a structure known for its versatility in synthetic chemistry . The 1,3,5-triazine scaffold is a privileged structure in medicinal and agrochemical research, serving as a key intermediate for the synthesis of a wide range of bioactive molecules . Researchers utilize this and similar triazin-2-amines in the exploration of novel herbicides and plant growth regulators, as the core structure is prevalent in many active agrochemicals . Its mechanism of action, when developed for agrochemical use, often involves inhibition of key plant enzymes, such as the enzyme acetohydroxyacid synthase (AHAS) . In pharmaceutical contexts, substituted 1,3,5-triazines are investigated for their potential as kinase inhibitors and anticancer agents. The specific substitution pattern on this compound makes it a valuable precursor for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCOEGULXXBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240700
Record name 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-22-0
Record name 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(isopropylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(isopropylthio)-1,3,5-triazin-2-amine, a substituted s-triazine derivative. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, and understanding the controlled, sequential functionalization of this heterocycle is paramount for the development of novel compounds.[1][2] This document details a robust two-step synthetic protocol starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). We will elucidate the rationale behind the strategic, temperature-controlled nucleophilic aromatic substitution (SNAr) reactions that enable the selective installation of amine and isopropylthio moieties. Furthermore, this guide establishes a complete framework for the structural verification and purity assessment of the final product using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to successfully synthesize and characterize this and structurally related compounds.

Introduction: The Versatility of the s-Triazine Scaffold

The symmetrical 1,3,5-triazine (s-triazine) is a six-membered aromatic heterocycle containing three nitrogen atoms. This electron-deficient ring system is highly susceptible to nucleophilic aromatic substitution, a characteristic that makes its chlorinated precursor, cyanuric chloride, an exceptionally versatile building block in synthetic chemistry.[3] The reactivity of the three chlorine atoms on cyanuric chloride is temperature-dependent; the first chlorine is highly reactive and can be substituted at temperatures around 0°C, the second requires ambient temperatures (20-30°C), and the third necessitates elevated temperatures for substitution.[4][5] This differential reactivity allows for the controlled, stepwise introduction of various nucleophiles, enabling the synthesis of a vast library of mono-, di-, and tri-substituted triazine derivatives.

Substituted s-triazines possess a wide spectrum of biological activities, including applications as anticancer, antiviral, antimicrobial, and herbicidal agents.[1][6] The specific nature of the substituents dictates the compound's pharmacological or chemical properties. The incorporation of an amino group, as in our target molecule, is a common feature in many biologically active triazines. The thioether linkage, specifically the isopropylthio group, can enhance lipophilicity and modulate the electronic properties of the triazine core, potentially influencing its binding affinity to biological targets. This guide focuses on the precise construction of 4-(isopropylthio)-1,3,5-triazin-2-amine, a molecule that combines these key functional groups.

Synthetic Strategy and Experimental Protocols

The synthesis of 4-(isopropylthio)-1,3,5-triazin-2-amine is achieved through a sequential nucleophilic substitution strategy starting from cyanuric chloride. The key is to leverage the temperature-dependent reactivity of the C-Cl bonds on the triazine ring.

Synthetic_Pathway start 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) intermediate 2-Amino-4,6-dichloro- 1,3,5-triazine start->intermediate Step 1: aq. NH₃, 0-5 °C product 4-(Isopropylthio)-1,3,5- triazin-2-amine intermediate->product Step 2: Isopropyl thiol, Base, Room Temperature Characterization_Workflow A Synthesized Product B Physical Characterization (Appearance, Melting Point) A->B C Purity Assessment (TLC, HPLC) A->C D Structural Confirmation A->D H Final Verified Compound B->H C->H E ¹H & ¹³C NMR Spectroscopy D->E F Mass Spectrometry (MS) D->F G Infrared (IR) Spectroscopy D->G D->H

Sources

Spectroscopic Characterization of Triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine derivatives—specifically the 1,3,5-triazine (


-triazine) and 1,2,4-triazine (

-triazine) scaffolds—are ubiquitous in medicinal chemistry (e.g., Lamotrigine, Altretamine) and materials science (e.g., dendrimers, covalent organic frameworks). However, their characterization is frequently complicated by dynamic structural isomerism , including prototropic tautomerism and restricted bond rotation (rotamerism).

This guide moves beyond basic peak assignment. It details the spectroscopic signatures required to distinguish between regioisomers and tautomers, providing a self-validating workflow for the senior analytical chemist.

Part 1: Structural Dynamics & The "Rotamer Trap"

Expert Insight: The most common failure mode in triazine characterization is misinterpreting signal broadening in NMR as "impurities." In amino-substituted triazines (e.g., melamine derivatives), the partial double-bond character of the C–N exocyclic bond creates a high rotational energy barrier (


).
  • The Observation: At room temperature, NMR signals for protons near the triazine ring appear broad or split.

  • The Validation Protocol: Perform Variable Temperature (VT) NMR . Heating the sample to >340 K (in DMSO-

    
    ) typically coalesces these signals, confirming rotamerism rather than contamination.
    

Part 2: NMR Spectroscopy (The Fingerprint)

H NMR Characteristics

The electron-deficient nature of the triazine ring exerts a strong deshielding effect.

Proton TypeChemical Shift (

, ppm)
MultiplicityStructural Note
Ring Protons (

-triazine)
8.5 – 9.2 SingletHighly diagnostic. Shifts upfield if electron-donating groups (EDGs) are present.
Ring Protons (

-triazine)
8.8 – 9.6 Doublets (

Hz)
H-3 is typically most deshielded (~9.6 ppm).
NH (Exocyclic) 7.0 – 10.5 Broad SingletHighly solvent/concentration dependent due to H-bonding.

-CH

(Alkylamino)
3.2 – 3.6 Multiplet/BroadOften split into distinct rotamer populations at 298 K.
C NMR Characteristics

Carbon NMR is often more definitive due to the absence of dynamic proton exchange effects.

Carbon EnvironmentShift (

, ppm)
Diagnostic Value
Unsubstituted Ring C 165 – 175 The core signal.
C-Cl (Cyanuric Chloride) ~172 Starting material reference.
C-N (Amino-substituted) 160 – 168 Upfield shift due to resonance donation.
C=O (Oxo-derivatives) 150 – 160 Indicates keto-tautomer dominance (e.g., cyanuric acid).
Experimental Protocol: Solvent Selection
  • Standard: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar derivatives to minimize aggregation.
  • Resolution Enhancement: For highly aggregated systems (e.g., dendrimers), use a mixture of CDCl

    
     + 10% TFA . The acid protonates the ring nitrogens, breaking H-bonds and sharpening signals (Caution: Check stability first).
    

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid " go/no-go " check for the triazine skeleton. The ring breathing modes are as distinct as a fingerprint.

Key Absorption Bands
Vibration ModeWavenumber (

)
IntensityDescription
Quadrant Stretch 1500 – 1600 StrongThe C=N / C=C skeletal stretch. Often appears as a doublet.
Semicircle Stretch 1350 – 1450 MediumAssociated with the C-N exocyclic bond.
Ring Breathing 800 – 810 Medium/SharpThe Diagnostic Peak. Highly specific to the 1,3,5-triazine core.
Out-of-plane Bend 650 – 700 WeakSensitive to substitution patterns.

Tautomer Check: In hydroxy-triazines, the presence of a strong Carbonyl band (~1680


) and broad NH stretch (~3200 

) confirms the oxo-form (lactam) over the hydroxy-form (lactim).

Part 4: Mass Spectrometry (Structural Confirmation)

Triazines are robust but fragment in predictable patterns. Understanding these pathways is crucial for interpreting LC-MS/MS data.

Fragmentation Logic
  • McLafferty Rearrangement: Common in alkylamino-triazines. Look for the loss of an alkene from the alkyl chain.

  • Ring Cleavage (RDA-type): The triazine ring can undergo a Retro-Diels-Alder-like fragmentation, often ejecting a nitrile (R-CN) or HCN (27 Da).

  • Substituent Loss: Halogens (Cl, Br) are lost easily, often preceding ring opening.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the typical fragmentation of a tris(alkylamino)-1,3,5-triazine.

TriazineFragmentation Figure 1: Typical ESI-MS fragmentation pathway for alkylamino-1,3,5-triazines. Parent Molecular Ion [M+H]+ (Intact Triazine Ring) Step1 Side Chain Fragmentation (McLafferty Rearrangement) Parent->Step1 Alkyl chain loss Fragment1 Fragment Ion [M - Alkene]+ Step1->Fragment1 Stable even-electron ion Step2 Ring Cleavage (Loss of R-CN / HCN) Fragment2 Ring Fragment (Diazetidine-like species) Step2->Fragment2 m/z = [M - 27] or similar Fragment1->Step2 High Energy CID

Part 5: Integrated Characterization Workflow

This workflow ensures data integrity by cross-referencing spectroscopic techniques.

Workflow Figure 2: Self-validating spectroscopic workflow for triazine analysis. Sample Crude Triazine Derivative TLC TLC/HPLC Purity Check (>95% required) Sample->TLC MS HRMS (ESI/APC) Confirm Formula TLC->MS Pass IR FT-IR Check 810 cm-1 & 1550 cm-1 MS->IR NMR_RT 1H NMR (298 K) Check for Rotamers IR->NMR_RT NMR_VT VT-NMR (350 K) If signals broad NMR_RT->NMR_VT Broad signals? Final Structure Validated NMR_RT->Final Sharp signals NMR_VT->Final Coalescence observed

Protocol: The "Senior Scientist" Checklist
  • Solubility Check: Test solubility in DMSO-

    
    . If poor, try TFA/CDCl
    
    
    
    .
  • Mass Spec First: Confirm the molecular weight before interpreting complex NMR splitting.

  • IR Confirmation: Verify the 810 cm

    
     band. If absent, the ring may have opened or you have a different isomer.
    
  • NMR Tautomer Scan: Look for NH signals >10 ppm. If found, check Carbonyl IR bands to confirm oxo-tautomerism.

  • Rotamer Validation: If NMR peaks are broad, do not assume impurity. Run a VT-NMR experiment.

References

  • Intrinsic Fluorescence of Triazine Dendrimers Provides a New Approach to Study Dendrimer Structure and Conformational Dynamics. Source: The Journal of Physical Chemistry C (2017). URL:[Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Source: Arkivoc (2000). URL:[Link]

  • Fundamental vibrations of 1,3,5-triazine. Source: Journal of Molecular Spectroscopy (via ResearchGate). URL:[Link]

  • Development and characterization of triazine based dendrimers for delivery of antitumor agent. Source: Journal of Nanoscience and Nanotechnology (2010).[1] URL:[Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. Source: Annual Reports on NMR Spectroscopy (via ResearchGate). URL:[Link]

Sources

The Herbicidal Potential of s-Triazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of s-triazine derivatives, a prominent class of herbicides that have significantly influenced agricultural practices for decades. We will delve into the core scientific principles governing their herbicidal activity, from their molecular mechanism of action to the nuances of structure-activity relationships. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering both foundational knowledge and practical insights for the evaluation and design of novel s-triazine-based compounds.

Introduction: The Enduring Significance of s-Triazines

Since their introduction in the 1950s, synthetic s-triazine herbicides, such as atrazine, simazine, and prometryn, have been extensively used worldwide to control broadleaf weeds and annual grasses in a variety of crops.[1][2] Their widespread adoption is a testament to their efficacy and, for many years, their favorable cost-benefit ratio in agricultural production.[2][3] The core of these compounds is a symmetrical 1,3,5-triazine ring, a heterocyclic structure composed of alternating carbon and nitrogen atoms.[4][5] The versatility of this scaffold, allowing for the substitution of different functional groups, has given rise to a large family of herbicides with a range of properties.[5][6]

However, the story of s-triazines is not without its complexities. Concerns over their environmental persistence, potential for groundwater contamination, and the emergence of resistant weed biotypes have necessitated a more nuanced understanding of their behavior and have spurred research into new derivatives with improved environmental profiles and efficacy.[1][7][8][9] This guide will address these aspects, providing a comprehensive overview for the modern researcher.

The Molecular Battlefield: Mechanism of Herbicidal Action

The primary mode of action for s-triazine herbicides is the inhibition of photosynthesis, a process fundamental to plant survival.[10][11][12][13][14] Specifically, they target Photosystem II (PSII) , a critical protein complex located in the thylakoid membranes of chloroplasts.[10][12][13][15][16]

Disrupting the Electron Flow

Photosynthesis involves a complex series of electron transport reactions. s-Triazines act by binding to the D1 protein within the PSII complex, specifically at the plastoquinone-binding niche (QB site).[10][12][13][15] This binding event physically blocks the docking of plastoquinone, the native electron acceptor.[15] The interruption of the electron transport chain has two major consequences:

  • Cessation of Energy Production: The blockage prevents the fixation of CO2 and the production of ATP and NADPH, the energy currency and reducing power essential for plant growth and metabolism.[10][12]

  • Oxidative Stress: The disruption of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes, ultimately leading to rapid cell death.[2][3][12] This secondary effect is often the primary cause of the visible symptoms of herbicide damage.

The following diagram illustrates the mechanism of action of s-triazine herbicides at the molecular level:

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PQ Plastoquinone (PQ) D1->PQ Electron Transfer Block X ETC Electron Transport Chain PQ->ETC ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Drives CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation Enables Triazine s-Triazine Herbicide Triazine->D1 Binds to

Caption: Mechanism of s-triazine herbicide action at Photosystem II.

Symptomatology in Susceptible Plants

The visible signs of s-triazine phytotoxicity are a direct consequence of photosynthesis inhibition. For soil-applied treatments, symptoms appear after the plant emerges and begins to photosynthesize.[10][17] Common symptoms include:

  • Interveinal chlorosis (yellowing) of the leaves , particularly on older leaves, as the herbicide is translocated through the xylem.[16][17]

  • Necrosis (browning and death) of leaf tissue , which typically begins at the leaf margins and progresses inwards.[10][16]

  • For foliar applications , contact injury such as leaf burn can be observed.[10][16]

Structure-Activity Relationships (SAR): Designing Efficacy

The herbicidal activity and selectivity of s-triazine derivatives are profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.[18][19] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved herbicides.

Key Substituent Effects

The general structure of herbicidally active s-triazines is shown below, where R1, R2, and R3 are variable substituents.

Substituent PositionCommon GroupsInfluence on Herbicidal Properties
R1 (Position 2) -Cl, -OCH3, -SCH3The nature of this group significantly impacts the mode of uptake, translocation, and crop selectivity. Chloro derivatives are generally well-tolerated by corn, while cotton shows better tolerance to methylmercapto derivatives.[18][19] Methoxy and methylmercapto derivatives often exhibit greater activity against grassy weeds.[19]
R2 & R3 (Positions 4 & 6) -NH-alkyl (e.g., -NH-C2H5, -NH-CH(CH3)2)The size and branching of the N-alkyl groups are critical for binding to the D1 protein. Variations in these groups can alter the binding affinity and, consequently, the herbicidal potency.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of s-triazine derivatives with their biological activity.[20][21][22][23][24] These models can help predict the herbicidal potency of novel compounds and guide synthetic efforts.[20][21][22][23]

Synthesis of s-Triazine Derivatives: A Practical Approach

The synthesis of a diverse library of s-triazine derivatives is most commonly achieved through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5][6][25] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.[5][6][25]

General Synthetic Workflow

A typical synthetic scheme involves the following steps:

  • First Substitution: Reaction of cyanuric chloride with a primary or secondary amine at a low temperature (e.g., 0-5°C).

  • Second Substitution: Introduction of a second amine at a slightly elevated temperature (e.g., room temperature to 35°C).

  • Third Substitution: Replacement of the final chlorine atom with another nucleophile, often requiring higher temperatures (e.g., 80-110°C).

G Start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 First Substitution (e.g., Amine 1) 0-5°C Start->Step1 Intermediate1 Monosubstituted s-Triazine Step1->Intermediate1 Step2 Second Substitution (e.g., Amine 2) 25-35°C Intermediate1->Step2 Intermediate2 Disubstituted s-Triazine Step2->Intermediate2 Step3 Third Substitution (e.g., Amine 3) 80-110°C Intermediate2->Step3 FinalProduct Trisubstituted s-Triazine Derivative Step3->FinalProduct

Caption: General workflow for the synthesis of s-triazine derivatives.

This controlled reactivity allows for the creation of a vast array of symmetrical and unsymmetrical s-triazine derivatives for herbicidal screening.[5]

Evaluating Herbicidal Potential: Experimental Protocols

A systematic and rigorous evaluation of the herbicidal properties of novel s-triazine derivatives is essential. This typically involves a phased approach, starting with small-scale laboratory assays and progressing to more complex greenhouse and field trials.[26][27][28]

Phase 1: Pre-emergence Herbicidal Activity Assay

This protocol assesses the ability of a compound to prevent weed seed germination and emergence.

Objective: To determine the pre-emergence herbicidal efficacy of s-triazine derivatives on target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., crabgrass - Digitaria sanguinalis).

  • Potting mix (e.g., sandy loam).

  • Pots or trays.

  • Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations.

  • A known s-triazine herbicide as a positive control (e.g., atrazine).

  • Untreated control (solvent only).

  • Growth chamber or greenhouse with controlled temperature and light conditions.

Procedure:

  • Fill pots or trays with the potting mix.

  • Sow a predetermined number of weed seeds evenly on the soil surface.

  • Apply the test compounds, positive control, and untreated control to the soil surface using a sprayer to ensure even coverage.

  • Lightly water the pots/trays.

  • Place the pots/trays in a growth chamber or greenhouse under optimal conditions for weed germination and growth.

  • Assess the percentage of weed emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Calculate the effective dose required to inhibit growth by 50% (ED50) for each compound.

Phase 2: Post-emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of a compound on established weeds.

Objective: To determine the post-emergence herbicidal efficacy of s-triazine derivatives on target weed species.

Materials:

  • Young, actively growing weed seedlings (e.g., at the 2-4 leaf stage).

  • Pots containing established weed seedlings.

  • Test compounds formulated for foliar application (e.g., with a surfactant).

  • A known s-triazine herbicide as a positive control.

  • Untreated control.

  • Spraying equipment calibrated to deliver a consistent volume.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Grow weed seedlings in pots until they reach the desired growth stage.

  • Apply the test compounds, positive control, and untreated control to the foliage of the seedlings using a calibrated sprayer.

  • Return the pots to the greenhouse.

  • Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment), using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Record symptoms of injury, such as chlorosis, necrosis, and stunting.

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight to quantify the reduction in growth compared to the untreated control.

Environmental Considerations and Future Perspectives

The environmental fate of s-triazine herbicides is a critical aspect of their overall profile. Their persistence in soil and potential for leaching into groundwater have been subjects of extensive research.[1][8][9] The degradation of s-triazines in the environment occurs through both microbial and chemical pathways.[2][7][14][29]

Future research in the field of s-triazine herbicides will likely focus on:

  • Developing derivatives with enhanced biodegradability to reduce their environmental persistence.

  • Improving crop selectivity to minimize damage to non-target plants.

  • Designing compounds that are effective against resistant weed populations.

  • Utilizing computational tools like QSAR and molecular docking to accelerate the discovery of novel and safer herbicides.[20][22]

Conclusion

s-Triazine derivatives remain a cornerstone of chemical weed control. Their well-understood mechanism of action, coupled with a versatile synthetic platform, continues to make them an attractive scaffold for the development of new herbicidal agents. By integrating a thorough understanding of their molecular mechanism, structure-activity relationships, and environmental behavior, researchers can continue to innovate and develop next-generation s-triazines that are both highly effective and environmentally responsible.

References

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). MDPI.
  • Agronomic and environmental implications of enhanced s-triazine degrad
  • Photosystem II Inhibitors | Herbicide Symptoms. UCANR.edu.
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC.
  • Atrazine Herbicide for Lawns, Corn, and Spurge Control. POMAIS Agriculture.
  • Lecture Inhibition of Photosynthesis Inhibition
  • Everything Farmers Need to Know About
  • Herbicide Activity and Structure, Relation of Structure to Phytotoxicity of s-Triazine Herbicides on Cotton and Weeds. Unknown Source.
  • Aatrex /
  • Inhibitors of Photosystem II | Herbicides Th
  • Photosynthesis inhibitor herbicides. UMN Extension.
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). Sejong University.
  • Photosystem II Inhibitor (HG 5) Herbicide Injury in Soybean. (2023). Crop Protection Network.
  • The Mode of Action of Triazine Herbicides in Plants.
  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w
  • Triazine herbicides. ChemicalBook.
  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Consider
  • QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. (2019). PMC.
  • Herbicidal Properties and Persistence in Soils of s-Triazines | Weeds. (2017). Cambridge Core.
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023).
  • General guidelines for sound, small-scale herbicide efficacy research. Unknown Source.
  • Atrazine (Ref: G 30027). (2026). AERU - University of Hertfordshire.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). Unknown Source.
  • Triazines: Synthesis, applications and toxicity | Request PDF.
  • Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Rel
  • European Guidelines to conduct herbicide resistance tests. (2017). Unknown Source.
  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.
  • 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Unknown Source.
  • QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies | PLOS One. (2019). Research journals.
  • Exploring s-triazine derivatives as anticancer agents. (2026). Unknown Source.
  • Representative compounds of S-Triazine herbicides.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2021). MDPI.
  • Studies on the Mechanism of s-Triazine Resistance in Common Groundsel | Weed Science. (2017). Cambridge Core.
  • QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. (2019). PubMed.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). APVMA.
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
  • Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. (2021). Rasayan Journal of Chemistry.
  • Chemical structures of s -triazines. Members of s triazine herbicides differ by their R 1 , R 2 y R 3 groups the s.
  • History of the Discovery and Development of Triazine Herbicides.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

Sources

Toxicological Profile and Mechanistic Evaluation of 4-(isopropylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug/Agrochemical Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 4-(isopropylthio)-1,3,5-triazin-2-amine (CAS: 1415719-22-0) represents a specialized derivative within the alkylthio-s-triazine class 1[1]. While historically, s-triazines have been engineered as photosystem II (PSII) inhibitors in agrochemistry, the presence of the isopropylthio moiety and primary amine introduces unique pharmacokinetic and toxicodynamic variables in mammalian systems. Because direct empirical datasets for this specific novel derivative are limited, this whitepaper synthesizes a robust toxicological profile using advanced Structure-Activity Relationship (SAR) modeling, extrapolating from well-characterized structural analogs such as ametryn and prometryn.

As a Senior Application Scientist, I have structured this guide to move beyond superficial hazard identification. We will dissect the causality of its molecular toxicity—specifically mitochondrial bioenergetic uncoupling and CYP450-mediated bioactivation—and provide self-validating experimental protocols to empirically evaluate these pathways in your own laboratory.

Structural Identity and Physicochemical Properties

The toxicokinetics of 4-(isopropylthio)-1,3,5-triazin-2-amine are heavily dictated by its lipophilicity and the reactivity of its thioether group. The isopropylthio group enhances membrane permeability, facilitating rapid hepatic uptake, while the triazin-2-amine core serves as the primary pharmacophore for off-target protein binding.

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionToxicological Implication
Chemical Name 4-(isopropylthio)-1,3,5-triazin-2-amineIdentifies the core s-triazine ring and substituents.
CAS Number 1415719-22-0Unique chemical registry identifier 1[1].
Molecular Formula C6H10N4SIndicates a low molecular weight (170.24 g/mol ), favoring rapid systemic distribution.
Functional Groups Primary amine (-NH2), IsopropylthioThe thioether is a prime target for CYP450 sulfoxidation, leading to reactive electrophiles.
Predicted LogP ~2.5 - 3.5 (SAR estimate)Moderate to high lipophilicity; prone to bioaccumulation in lipid-rich tissues and liver.

Toxicodynamics: Primary Mechanisms of Mammalian Toxicity

Mitochondrial Bioenergetic Impairment

The most critical mammalian off-target effect of alkylthio-s-triazines is the disruption of mitochondrial bioenergetics. Structural analogs like ametryn have been proven to directly inhibit Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) within the electron transport chain 2[2].

  • Causality: By stalling electron flow at Complexes I and II, the compound collapses the mitochondrial membrane potential (

    
    ). This downstream effect starves ATP synthase, leading to a severe reduction in cellular ATP.
    
  • Systemic Consequence: In high-dose exposures, this mitochondrial stalling forces cells into anaerobic glycolysis, resulting in severe high anion gap metabolic acidosis and lethal lactate accumulation, a phenomenon clinically observed in prometryn poisoning 3[3].

Hepatotoxicity & CYP450-Mediated Bioactivation

The liver is the primary site of toxicity due to the first-pass metabolism of the isopropylthio group. Transcriptomic analyses of related triazines reveal significant upregulation of cytochrome P450 drug metabolism pathways and disruption of lipid synthesis 4[4].

  • Causality: Hepatic CYP450 enzymes catalyze the sulfoxidation of the isopropylthio moiety. The resulting sulfoxide/sulfone intermediates are highly reactive electrophiles 5[5]. These intermediates rapidly deplete intracellular glutathione (GSH), triggering oxidative stress (ROS generation), lipid peroxidation, and ultimately, hepatocyte apoptosis via the PI3K-Akt signaling cascade.

Pathway A 4-(isopropylthio)- 1,3,5-triazin-2-amine B Hepatic CYP450 (Sulfoxidation) A->B E Mitochondrial Complex I/II Inhibition A->E C Reactive Sulfoxide Intermediate B->C D GSH Depletion & Oxidative Stress C->D F Hepatocyte Apoptosis & Metabolic Acidosis D->F E->F

Fig 1: Bioactivation and mitochondrial toxicity pathway of alkylthio-triazines.

Environmental Fate and Ecotoxicology

Because s-triazines are highly persistent in soil and aquatic environments, understanding their ecological degradation is paramount.

  • Aquatic Toxicity: Alkylthio-triazines are highly toxic to phototrophic organisms and pose significant risks to aquatic invertebrates (e.g., Daphnia magna) by inducing oxidative damage and mobility impairment 4[4].

  • Microbial Biodegradation: In the environment, the hydrolytic degradation of the s-triazine ring is catalyzed by enzymes from the amidohydrolase superfamily (e.g., TrzN, AtzB, AtzC). These enzymes sequentially cleave the substituents, yielding cyanuric acid as an intermediate, which is further mineralized into ammonia and carbon dioxide 6[6].

Experimental Protocols for Toxicological Assessment

To validate the theoretical SAR profile of 4-(isopropylthio)-1,3,5-triazin-2-amine, researchers must employ rigorous, self-validating assays. Below are the gold-standard methodologies designed to isolate specific mechanisms of toxicity.

Protocol A: High-Resolution Mitochondrial Respirometry (Seahorse XF Cell Mito Stress Test)

Purpose: To definitively quantify the uncoupling of oxidative phosphorylation and pinpoint Complex I/II inhibition. Causality & Self-Validation: By sequentially injecting specific mitochondrial modulators, we create an internal validation loop. If the test compound inhibits Complex I, basal Oxygen Consumption Rate (OCR) will drop, and the subsequent addition of FCCP will fail to rescue maximal respiration.

  • Cell Seeding: Plate HepG2 cells at

    
     cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.
    
  • Compound Treatment: Treat cells with serial dilutions of 4-(isopropylthio)-1,3,5-triazin-2-amine (10 µM to 500 µM) for 4 hours.

  • Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator.

  • Sequential Injections (The Self-Validating Loop):

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP synthase. Validates the proportion of OCR linked to ATP production.

    • Port B (FCCP, 1.0 µM): Uncouples the inner membrane. Acts as a positive control for maximal respiratory capacity.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III. Acts as a negative control to measure non-mitochondrial oxygen consumption.

  • Analysis: Calculate the spare respiratory capacity. A dose-dependent collapse prior to Port C injection confirms direct electron transport chain antagonism.

Protocol B: In Vitro CYP450 Bioactivation & GSH Trapping Assay

Purpose: To capture and quantify the transient, highly reactive sulfoxide intermediates responsible for hepatotoxicity. Causality & Self-Validation: Because sulfoxides degrade instantly, we use excess Glutathione (GSH) as a trapping agent. The formation of stable GSH-adducts proves bioactivation occurred. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any matrix effects during mass spectrometry do not skew the quantification.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 4-(isopropylthio)-1,3,5-triazin-2-amine (10 µM), and GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to initiate Phase I CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Protein Quench: Stop the reaction by adding 3 volumes of ice-cold acetonitrile spiked with Atrazine-d5 (SIL-IS). Causality: The organic solvent instantly denatures the enzymes, locking the metabolic profile in time.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, scanning for the specific mass shift corresponding to the GSH-sulfoxide adduct.

Workflow S1 HLM Incubation + NADPH S2 GSH Trapping Reaction S1->S2 S3 Protein Quench + SIL-IS S2->S3 S4 LC-MS/MS Quantification S3->S4

Fig 2: Self-validating workflow for in vitro CYP450 metabolite trapping.

Quantitative Toxicological Data Summary

The following table summarizes the predictive toxicological endpoints for 4-(isopropylthio)-1,3,5-triazin-2-amine, derived from rigorous SAR modeling against established alkylthio-s-triazine datasets.

Table 2: Predictive Toxicological Endpoints (SAR-Extrapolated)
Toxicological EndpointSurrogate Model ReferenceEstimated RangeMechanistic Driver
Acute Oral LD50 (Rat) Prometryn / Ametryn> 2000 mg/kgIndicates low acute systemic lethality; toxicity is chronic/cumulative.
Mitochondrial Complex I IC50 Ametryn50 - 200 µMDirect binding and antagonism of NADH dehydrogenase.
Hepatocyte Viability (EC50) Prometryn1.0 - 2.5 mMROS-induced apoptosis secondary to GSH depletion.
Aquatic Toxicity (Daphnia 48h EC50) Ametryn10 - 30 mg/LDisruption of oxidative balance and mobility impairment.

References

  • MDPI. "Ametryn and Clomazone Disrupt Mitochondrial Bioenergetics in Rat Liver: Evidence for Inhibition of Complexes I and II and ATP Synthase". MDPI. Available at: [Link]

  • Taylor & Francis. "Metabolic acidosis in prometryn (triazine herbicide) self-poisoning". Clinical Toxicology. Available at: [Link]

  • PubMed. "Unveiling the toxicological effects and risks of prometryn on red swamp crayfish (Procambarus clarkii): Health assessments, ecological, and molecular insights". Science of the Total Environment. Available at: [Link]

  • PMC. "Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations". National Institutes of Health. Available at: [Link]

  • MDPI. "Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review". MDPI. Available at: [Link]

Sources

Technical Guide: Environmental Fate and Degradation of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the physicochemical behavior, degradation pathways, and experimental methodologies for assessing triazine herbicides (e.g., Atrazine, Simazine). It is designed for researchers requiring a mechanistic understanding of environmental fate and validatable protocols for regulatory or remediation studies.

Executive Technical Summary

Triazine herbicides, characterized by their s-triazine ring structure, act as Photosystem II inhibitors.[1] Their environmental fate is a bifurcation of persistence and mobility: while the parent compounds are moderately persistent and mobile (low


), their degradation products dictate the ultimate toxicological risk.

The degradation landscape is dominated by two competing pathways:

  • N-Dealkylation (Conservative): Produces phytotoxic chlorotriazine metabolites (DEA, DIA).

  • Dechlorination (Remedial): Produces non-phytotoxic hydroxytriazines, leading to complete mineralization.

Understanding the specific enzymatic or abiotic drivers of these pathways is critical for accurate risk assessment and the design of bioremediation strategies.

Physicochemical Drivers of Transport

The fate of triazines is governed by their weak basicity and moderate water solubility.

ParameterValue (Atrazine Typical)Environmental Implication
Water Solubility 33 mg/L (20°C)Sufficient for rapid transport via runoff into surface waters.

1.7Protonates only at very low pH. In neutral soils, it exists as a neutral species, limiting cation exchange adsorption.

(Soil Organic Carbon)
100 mL/gModerate mobility. Leaching potential is high in low-organic-matter soils (sandy loams).
Henry's Law Constant

atm·m³/mol
Volatilization is negligible from soil/water surfaces.

Causality Insight: The low


 means that pH adjustments in remediation schemes are often ineffective for increasing adsorption unless the soil is acidified to pH < 3, which is ecologically impractical. Thus, management must focus on biological degradation rather than immobilization.

Degradation Mechanisms: The Biotic/Abiotic Split

The degradation of triazines is not a singular decay function but a complex network. The presence of specific bacterial genes (atz vs. trz) determines whether the compound is detoxified or merely transformed into a persistent metabolite.

Biotic Pathways (Enzymatic)

The most thoroughly characterized pathway exists in Pseudomonas sp. strain ADP, encoded by the atz plasmid.[2][3][4]

  • Step 1: Hydrolytic Dechlorination (The Critical Step)

    • Enzyme: AtzA (Atrazine chlorohydrolase).[4][5]

    • Mechanism: Displaces the Cl atom with an OH group.

    • Result: Formation of Hydroxyatrazine .[4] This is the detoxification step; the product is non-phytotoxic.

  • Step 2 & 3: N-Dealkylation

    • Enzymes: AtzB and AtzC.[3][4][6]

    • Mechanism: Sequential removal of the ethyl and isopropyl amino chains.

    • Result: Formation of Cyanuric Acid , a central nitrogen source for bacteria.[7]

  • Step 4: Mineralization

    • Enzymes: AtzD, AtzE, AtzF.[5]

    • Result: Cyanuric acid ring cleavage to

      
       and 
      
      
      
      .[4][6][7]

Contrast - Fungal/P450 Pathway: Many soil fungi and non-specialized bacteria use cytochrome P450 monooxygenases to perform N-dealkylation without dechlorination. This produces Desethylatrazine (DEA) and Deisopropylatrazine (DIA) , which retain the Cl-C-N structure and remain phytotoxic and mobile.

Abiotic Pathways
  • Hydrolysis: Significant only at extreme pH. At neutral pH, half-lives can exceed years. However, surface-catalyzed hydrolysis on clays or manganese oxides (e.g., birnessite) can accelerate this.

  • Photolysis: Direct photolysis is slow. Indirect photolysis, mediated by nitrate or humic substances (generating

    
     radicals), is the primary abiotic sink in surface waters.
    
Pathway Visualization

The following diagram illustrates the divergence between the detoxifying atz pathway and the conservative P450 pathway.

TriazineFate Atrazine Atrazine (Parent) Hydroxy Hydroxyatrazine (Non-Toxic) Atrazine->Hydroxy AtzA / TrzN (Hydrolysis) DEA Desethylatrazine (DEA) Atrazine->DEA P450 / Fungi (N-Dealkylation) DIA Deisopropylatrazine (DIA) Atrazine->DIA P450 / Fungi N_Iso N-isopropylammelide Hydroxy->N_Iso AtzB Cyanuric Cyanuric Acid N_Iso->Cyanuric AtzC Mineral CO2 + NH3 (Mineralization) Cyanuric->Mineral AtzD/E/F DEA->Hydroxy Abiotic Hydrolysis (Slow) DACT Diaminochlorotriazine (DACT) DEA->DACT Slow Hydrolysis DIA->DACT Slow Hydrolysis

Figure 1: Divergence of triazine degradation. The central vertical axis (Green) represents the detoxifying bacterial pathway (Atz genes), while the lateral branches (Yellow) represent the formation of persistent, toxic metabolites often found in groundwater.

Experimental Protocol: Soil Degradation Kinetics (OECD 307 Adapted)

To accurately determine the environmental half-life (


) and metabolite formation, a rigorous soil incubation study is required. This protocol adapts OECD Guideline 307  for high-throughput research settings.
Principle

The test substance (


-radiolabeled at the triazine ring) is incubated in soil under controlled aerobic conditions. The system must trap volatile organics and 

to calculate a mass balance.[8]
Materials
  • Test System: Biometer flasks (250 mL) with a side arm for alkali traps.

  • Soil: Sieved (2 mm), moisture adjusted to 40-60% max water holding capacity (WHC).

  • Trap Solution: 1 M KOH (for

    
    ) and Ethylene Glycol (for volatile organics).
    
  • Extraction Solvents: Methanol/Water (4:1 v/v) and Acetone.

Step-by-Step Workflow
  • Acclimatization: Incubate soil for 7 days in the dark at 20°C to reactivate microbial biomass. Causality: Prevents lag-phase artifacts in degradation curves.

  • Dosing: Apply

    
    -Atrazine dissolved in a minimal volume of acetone carrier to the soil surface. Mix thoroughly. Target concentration: 1-10 mg/kg.
    
  • Incubation: Connect traps. Incubate in the dark at 20°C ± 2°C.

  • Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90, 120.

  • Extraction (The Critical Step):

    • Solvent Extraction: Shake soil with MeOH/H2O. Centrifuge. Count supernatant (LSC).

    • Soxhlet/Reflux: If recovery < 90%, perform aggressive extraction on the pellet to release "bound residues" (NER).

    • Combustion: Oxidize remaining soil pellet to quantify unextractable

      
      .
      
  • Analysis: Analyze extracts via Radio-HPLC to separate Parent, Hydroxyatrazine, DEA, and DIA.

Analytical Workflow Diagram

Protocol Sample Soil Sample (Day X) Extract Solvent Extraction (MeOH:H2O) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge LiqPhase Supernatant Centrifuge->LiqPhase SolidPhase Soil Pellet Centrifuge->SolidPhase HPLC Radio-HPLC (Speciation) LiqPhase->HPLC Metabolite ID LSC_Liq LSC (Total Activity) LiqPhase->LSC_Liq Combust Combustion (Bound Residues) SolidPhase->Combust Data Kinetic Model (SFO / FOMC) HPLC->Data LSC_Liq->Data Combust->Data

Figure 2: Analytical workflow for OECD 307 soil degradation studies. Ensures complete mass balance by quantifying extractable, bound, and mineralized fractions.

Remediation Strategies

Based on the degradation mechanisms, effective remediation requires stimulating the atz pathway over the P450 pathway.

Biostimulation

Adding simple carbon sources (citrate, succinate) can sometimes inhibit atrazine degradation because Pseudomonas ADP uses atrazine primarily as a Nitrogen source.

  • Protocol: Use C:N ratio manipulation. Ensure Nitrogen is limiting in the soil to force bacteria to cleave the triazine ring for N-acquisition.

Bioaugmentation

Direct application of Pseudomonas sp. ADP or recombinant E. coli expressing AtzA.[7]

  • Engineered Enzymes: Use of silica-encapsulated AtzA allows for the remediation of drinking water. The enzyme remains stable and converts Atrazine -> Hydroxyatrazine (non-toxic) without requiring live cells.

References

  • De Souza, M. L., et al. (1996).[3] "Cloning, characterization, and expression of the atzA gene." Journal of Bacteriology.

  • Wackett, L. P., et al. (2002).[7] "Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies." Applied Microbiology and Biotechnology.

  • OECD. (2002).[9] "Test No. 307: Aerobic and Anaerobic Transformation in Soil." OECD Guidelines for the Testing of Chemicals.

  • Mandelbaum, R. T., et al. (1995). "Isolation and characterization of a bacterium that mineralizes the s-triazine ring." Applied and Environmental Microbiology.

  • Govantes, F., et al. (2009). "Mechanism of Atrazine Degradation." Handbook of Hydrocarbon and Lipid Microbiology.

Sources

Methodological & Application

analytical methods for detecting 4-(isopropylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Determination of 4-(isopropylthio)-1,3,5-triazin-2-amine in Complex Matrices

Executive Summary & Chemical Context

This guide details the analytical methodology for 4-(isopropylthio)-1,3,5-triazin-2-amine (hereafter referred to as IPTA ). IPTA is a structural analog and potential degradation product of s-triazine herbicides (e.g., Prometryn, Desmetryn) and a functional intermediate in pharmaceutical synthesis.

The Analytical Challenge: IPTA presents a unique "push-pull" analytical challenge:

  • Polarity: The primary amine (-NH2) confers basicity and polarity, making retention on standard C18 columns difficult without ion-pairing or pH modification.

  • Oxidative Instability: The isopropylthio ether linkage (-S-iPr) is susceptible to oxidation, potentially forming sulfoxides (S=O) or sulfones (O=S=O) during sample preparation, leading to underestimation of the parent compound.

  • Isomerism: It must be chromatographically resolved from its 1,2,4-triazine isomers and des-alkylated metabolites.

This protocol prioritizes LC-ESI-MS/MS using Mixed-Mode Cation Exchange (MCX) for sample cleanup, ensuring both high recovery and specificity.

Chemical Properties & Target Analyte

PropertyDescription
Chemical Name 4-(isopropylthio)-1,3,5-triazin-2-amine
Molecular Formula C₆H₁₀N₄S
Molecular Weight ~170.24 g/mol
Key Functional Groups Primary Amine (Basic), Thioether (Oxidation prone), Triazine Ring (UV active @ 220nm)
LogP (Predicted) ~1.2 - 1.5 (Moderately Lipophilic)
pKa (Predicted) ~4.0 (Triazine ring nitrogen), ~10 (Amine - though delocalized)

Analytical Workflow Visualization

The following diagram outlines the critical decision path for analyzing IPTA, highlighting the necessity of oxidation control.

G Start Sample Collection (Water/Bio-fluid) Stab Stabilization Step Add 0.1% Ascorbic Acid (Prevent S-oxidation) Start->Stab Immediate Prep Sample Preparation SPE (Mixed-Mode MCX) Stab->Prep Filter & Load LC LC Separation Column: C18-PFP or HILIC Phase: Ammonium Formate (pH 3.5) Prep->LC Elute & Evaporate MS Detection: MS/MS ESI+ Mode MRM: 171 -> 129 / 87 LC->MS Quantification

Caption: Workflow emphasizing immediate oxidative stabilization and Mixed-Mode SPE for basic amine retention.

Method A: LC-ESI-MS/MS Protocol (Gold Standard)

This method utilizes Electrospray Ionization (ESI) in positive mode.[1] The acidic mobile phase ensures the amine is protonated (


), maximizing sensitivity.
Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: C18-PFP (Pentafluorophenyl) , 2.1 x 100 mm, 1.9 µm.

    • Why PFP? The PFP phase offers unique selectivity for the triazine ring via

      
       interactions and better retention for the polar amine compared to standard C18.
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.0 5 Hold (Load)
1.0 5 Start Gradient
6.0 95 Elution
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | Stop |

Mass Spectrometry Parameters (ESI+)
  • Source: ESI Positive[1]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion:

    
     171.1 
    
    
    

MRM Transition Table: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Structural Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 171.1 | 129.1 | 18 | Loss of Isopropyl group (

, -42 Da) | | Qualifier 1 | 171.1 | 87.0 | 25 | Ring cleavage / Loss of Amine | | Qualifier 2 | 171.1 | 79.0 | 30 | Triazine ring fragment |

Method B: Sample Preparation (Solid Phase Extraction)

Due to the basic nature of the amine, Mixed-Mode Cation Exchange (MCX) is superior to standard HLB. It allows for a rigorous organic wash to remove interferences while the analyte remains ionicly bound.

Protocol Steps:
  • Sample Pre-treatment:

    • Take 10 mL of aqueous sample.

    • Add Internal Standard (e.g., Atrazine-d5 or Prometryn-d14).

    • Acidify to pH 2.0 using Formic Acid (ensures IPTA is fully protonated).

    • Critical: Add 100 µL of 10% Ascorbic Acid to prevent oxidation of the thio-group.

  • Conditioning (MCX Cartridge, 60 mg):

    • 3 mL Methanol.

    • 3 mL Water (pH 2).

  • Loading:

    • Load sample at 1-2 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 3 mL 0.1% Formic Acid in Water.

    • Wash 2: 3 mL 100% Methanol.

    • Mechanism: The analyte is locked by ionic interaction; neutral/acidic interferences and hydrophobic matrix are washed away by the methanol.

  • Elution:

    • Elute with 2 x 1.5 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 35°C.
      
    • Reconstitute in 200 µL Mobile Phase A.

Fragmentation Pathway & Logic

Understanding the fragmentation is vital for confirming identity against isomers.

Fragmentation Parent Precursor [M+H]+ m/z 171 Frag1 Loss of Propene (Isopropyl group) [M+H-42]+ m/z 129 Parent->Frag1 - C3H6 (McLafferty-like) Frag2 Ring Cleavage m/z 87 Frag1->Frag2 Ring Fragmentation

Caption: Proposed ESI+ fragmentation pathway for IPTA.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity:

    
     over range 0.5 ng/mL – 500 ng/mL.
    
  • Recovery: Absolute recovery from MCX should be >80%. If <60%, check the elution pH (must be > pH 10).

  • Stability Check: Inject a standard after 24 hours in the autosampler. If signal drops >10%, oxidation is occurring. Solution: Keep autosampler at 4°C and ensure ascorbic acid is in the sample.

  • Matrix Effects: Calculate Matrix Factor (MF).

    
    
    If 
    
    
    
    (Ion Suppression), switch to a HILIC column approach to shift the retention time away from the suppression zone.

References

  • U.S. EPA Method 536. Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS. (Provides the foundational method for triazine extraction and MS parameters).

  • European Commission Reference Laboratories. EURL-SRM Analytical Observations Report on Triazine Analysis. (Discusses the stability of thio-triazines and oxidation risks).

  • Journal of Chromatography A. Analysis of polar triazine metabolites using Mixed-Mode Cation Exchange. (Validates the MCX cleanup strategy for amino-triazines).

  • Restek Application Note. LC-MS/MS Analysis of Amino Acids and Polar Metabolites. (Source for HILIC/C18-PFP column selection logic for polar amines).

Sources

High-Sensitivity GC-MS Analysis of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Triazine herbicides, particularly Atrazine and Simazine, are ubiquitous environmental contaminants due to their extensive use in agriculture (corn, sugarcane) and non-agricultural weed control. Because they are persistent and mobile in soil, they frequently contaminate groundwater.

This application note provides a high-sensitivity protocol for the analysis of triazine herbicides using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. Unlike generic EPA Method 525.2 workflows, this guide optimizes the inlet physics and thermal gradients specifically to resolve critical co-elutions (Atrazine/Simazine) and minimize thermal degradation of labile chloro-triazines.

Analytical Workflow

The following diagram outlines the critical path from sample collection to data generation. Note the emphasis on moisture removal during SPE, a common failure point in GC analysis.

TriazineWorkflow Sample Water Sample (1L, Dechlorinated) SPE_Cond SPE Conditioning (MeOH -> H2O) Sample->SPE_Cond Prep Loading Sample Loading (10 mL/min) SPE_Cond->Loading Activate Drying Cartridge Drying (N2 Stream/Vacuum) Loading->Drying Retain Elution Elution (EtAc / DCM) Drying->Elution Critical Step Conc Concentration (N2 to 1 mL) Elution->Conc GCMS GC-MS Analysis (SIM Mode) Conc->GCMS

Figure 1: End-to-end analytical workflow for trace-level triazine analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is labor-intensive and requires large solvent volumes. This protocol utilizes C18 Solid Phase Extraction (SPE), which provides superior recovery (>90%) and cleaner extracts.

Materials
  • Cartridge: C18 (Octadecyl) end-capped, 500 mg bed / 6 mL tube.

  • Elution Solvent: Ethyl Acetate (EtAc) and Dichloromethane (DCM).[1]

  • Preservative: Sodium Thiosulfate (if residual chlorine is present).

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Collect 1 L of water in amber glass bottles.

    • Add 50 mg Sodium Thiosulfate to dechlorinate.

    • Note: Unlike some methods requiring pH < 2, triazines are stable at neutral pH. Extreme acid can cause hydrolysis of the chloro-group over time. Adjust to pH 7.0 ± 0.5 if necessary.

  • Conditioning (Critical for Wetting):

    • Rinse cartridge with 5 mL Ethyl Acetate (to clean cartridge).

    • Rinse with 5 mL Methanol (solvates the C18 chains).

    • Rinse with 5 mL Reagent Water.[2]

    • WARNING: Do not let the cartridge go dry after the Methanol step. The sorbent must remain wet to interact with the aqueous sample.

  • Loading:

    • Pass the 1 L sample through the cartridge at ~10 mL/min.

    • Fast flow rates reduce retention efficiency.

  • Drying (The "Anti-Tailing" Step):

    • After loading, dry the cartridge under full vacuum for 10–15 minutes.

    • Why? Residual water injected into a GC column hydrolyzes siloxanes (bleed) and degrades the stationary phase, leading to peak tailing.

  • Elution:

    • Elute with 5 mL Ethyl Acetate followed by 5 mL DCM.

    • Collect in a concentrator tube.

  • Concentration:

    • Evaporate to dryness under a gentle stream of Nitrogen (N2) at 35°C.

    • Reconstitute in 1.0 mL Ethyl Acetate containing Internal Standard (Phenanthrene-d10).

GC-MS Method Parameters

The separation of Atrazine and Simazine is the benchmark for column performance. They share similar mass spectra and polarity.

Instrumentation Setup
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, Rxi-5Sil MS)Standard non-polar phase; "Sil" phases reduce bleed.
Dimensions 30 m × 0.25 mm × 0.25 µmOptimal balance of capacity and resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during temp ramp.
Inlet Mode Splitless (Purge on at 1.0 min)Maximizes sensitivity. Purge vent clears solvent tail.
Inlet Temp 250°CSufficient to volatilize triazines without thermal degradation.
Liner Deactivated Single Taper with WoolWool wipes needle tip; deactivation prevents adsorption of polar triazines.
Oven Program (Resolution Optimized)
  • Initial: 60°C (Hold 1 min) — Allows solvent focusing.

  • Ramp 1: 20°C/min to 160°C.

  • Ramp 2: 5°C/min to 240°C — Slow ramp separates Atrazine/Simazine.

  • Ramp 3: 20°C/min to 300°C (Hold 3 min) — Bake out matrix.

Mass Spectrometry (SIM Mode)

SIM mode increases sensitivity by 10-100x compared to Full Scan.

AnalyteRetention (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Propazine 12.4214229, 201
Atrazine 12.6200215, 202
Simazine 12.7201186, 214
Ametryn 14.2227212, 170
Cyanazine 15.8225240, 198
Phenanthrene-d10 (IS)16.5188189

*Retention times are approximate and must be determined experimentally.

Mechanistic Insight: Splitless Injection Physics

Understanding the "Solvent Effect" is crucial for sharp peaks. The initial oven temperature must be below the boiling point of the solvent (Ethyl Acetate, BP: 77°C).

SolventFocusing Injection Liquid Injection (Hot Inlet: 250°C) Vaporization Rapid Expansion (Sample + Solvent Vapor) Injection->Vaporization Transfer Transfer to Column Vaporization->Transfer Pressure Pulse Condensation Solvent Condensation (Cool Oven: 60°C) Transfer->Condensation Solvent Effect Focusing Analyte Focusing (Band Narrowing) Condensation->Focusing Traps Analytes Separation Temp Ramp Starts (Analytes move) Focusing->Separation

Figure 2: Mechanism of Solvent Focusing in Splitless Injection. The solvent condenses on the cool column head, trapping the analytes in a narrow band before the temperature ramp begins.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

  • Linearity: Calibration curve (0.1 – 50 µg/L) must have R² > 0.995.

  • Recovery: Spiked matrix samples should yield 70–130% recovery.

  • Internal Standard: Phenanthrene-d10 area counts must not vary by >30% between calibration standards and samples.

  • Resolution: Valley height between Atrazine and Simazine must be <10% of the peak height.

Troubleshooting Common Issues

  • Peak Tailing:

    • Cause: Active sites in the liner or column inlet. Triazines have basic nitrogen atoms that hydrogen bond with silanols.

    • Fix: Replace the liner with a fresh, deactivated one. Trim 10-20 cm from the front of the analytical column.

  • Poor Sensitivity (Low Response):

    • Cause: Splitless valve timing incorrect.

    • Fix: Ensure the purge valve remains closed for at least 45-60 seconds after injection to allow full sample transfer.

  • Atrazine/Simazine Co-elution:

    • Cause: Ramp rate too fast around 180°C-220°C.

    • Fix: Slow the ramp to 4-5°C/min in this region.

References

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[3] Revision 2.0. [Link]

  • U.S. Environmental Protection Agency. (1993). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater.[4][Link]

  • Restek Corporation. (2020). Optimizing the Analysis of Triazine Herbicides. Application Note. [Link]

Sources

Application Notes and Protocols for Triazine Derivatives as Pre-Emergent Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazine derivatives are a cornerstone of pre-emergent weed control programs for a wide variety of agricultural crops and non-crop areas.[1][2][3] Their primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII), which effectively prevents the emergence and growth of susceptible weed species.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of triazine derivatives as pre-emergent herbicides, including detailed protocols for their use, efficacy evaluation, and residue analysis.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides are absorbed primarily through the roots of emerging weeds and translocated to the leaves via the xylem.[1][3] Once in the chloroplasts, they bind to the D1 protein of the photosystem II complex, blocking electron transport. This disruption of the photosynthetic process leads to a cascade of events, including the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death, which manifests as chlorosis and necrosis of the weed seedlings.[1][3]

Signaling Pathway of Triazine Herbicide Action

Triazine Mechanism of Action cluster_soil Soil Environment cluster_plant Plant System Triazine Triazine Root_Uptake Root Uptake Triazine->Root_Uptake Absorption Xylem_Transport Xylem Transport Root_Uptake->Xylem_Transport Translocation Chloroplast Chloroplast Xylem_Transport->Chloroplast PSII Photosystem II (PSII) D1 Protein Chloroplast->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Binding & Interruption Photosynthesis_Blocked Photosynthesis Blocked Electron_Transport_Chain->Photosynthesis_Blocked Inhibition Weed_Death Weed Seedling Death (Chlorosis, Necrosis) Photosynthesis_Blocked->Weed_Death

Caption: Mechanism of action for triazine herbicides.

Common Triazine Derivatives in Pre-Emergent Applications

Several triazine derivatives are widely used for pre-emergent weed control. The choice of a specific compound depends on the crop, target weed spectrum, soil type, and environmental conditions.

Triazine Derivative Common Trade Names Primary Crop Applications Key Characteristics
Atrazine AAtrex, MultrazineCorn, Sorghum, SugarcaneBroad-spectrum control of broadleaf and some grassy weeds; long residual activity.[3]
Simazine Princep, SimanexCorn, Fruit trees, VineyardsSimilar spectrum to atrazine but with lower water solubility, making it less mobile in soil.[1][4]
Terbuthylazine Gardoprim, TerbutylazineCorn, Sorghum, VineyardsOften used in combination with other herbicides; effective against many triazine-resistant weeds.
Prometryn Caparol, GesagardCotton, Celery, CarrotsProvides both pre- and early post-emergent control of a wide range of annual weeds.
Metribuzin Sencor, LexoneSoybeans, Potatoes, TomatoesControls a broad spectrum of broadleaf weeds and some grasses.[2]

Application Protocols

Accurate application is critical for the efficacy and safety of triazine herbicides. The following protocols provide a general framework; however, users must always consult and adhere to the specific product label for legal and safe use.

Determining Application Rates

Application rates are influenced by soil texture, organic matter content, and the target weed species.

  • Soil Texture: Coarse-textured soils (sands, loamy sands) generally require lower rates than fine-textured soils (clays, clay loams) due to lower adsorption and higher potential for crop injury.[5][6]

  • Organic Matter: Soils with higher organic matter content require higher application rates as the herbicide can be adsorbed to organic colloids, reducing its availability for weed uptake.[5][7]

  • pH: Soil pH can affect the persistence and availability of some triazines. For instance, atrazine degradation is slower in alkaline soils.[8]

Example Application Rates for Atrazine and Simazine:

Soil Texture Organic Matter (%) Atrazine 4L Rate (pints/acre) Simazine 90DF Rate (lbs/acre)
Coarse (Sand, Loamy Sand)< 2%2.0 - 2.41.1 - 1.7
Medium (Loam, Silt Loam)2 - 4%2.4 - 3.21.7 - 2.2
Fine (Clay, Clay Loam)> 4%3.2 - 4.02.2 - 2.8

Note: These are example rates. Always refer to the product label for specific recommendations.

Sprayer Calibration Protocol

Proper sprayer calibration ensures the correct amount of herbicide is applied uniformly across the target area. The 1/128th of an acre method is a widely used and straightforward approach.[9][10]

Materials:

  • Tape measure

  • Stopwatch

  • Measuring container marked in ounces

  • Flags or markers

Procedure:

  • Determine Nozzle Spacing: Measure the distance between nozzles on the boom in inches.

  • Calculate Course Length: Use the following formula to determine the calibration course length:

    • Course Length (feet) = (340 / Nozzle Spacing in inches)

  • Set Sprayer and Tractor: Fill the sprayer tank with clean water. Set the tractor to the desired spraying speed and engine RPM.

  • Time the Course: Drive the measured course at the set speed and record the time in seconds. Repeat and average the time.

  • Collect Nozzle Output: With the tractor stationary, maintain the same engine RPM and pressure. Collect the output from one nozzle for the time recorded in the previous step.

  • Determine Application Rate: The number of ounces collected is equal to the application rate in gallons per acre (GPA).

  • Check Uniformity: Repeat the collection for several nozzles across the boom. The output should not vary by more than 10%. Clean or replace nozzles that deviate significantly.[11]

Mixing and Application
  • Fill the spray tank with half the required amount of water.

  • Begin agitation and add the required amount of triazine herbicide.

  • If using tank mixes, add them in the correct order (consult product labels).

  • Continue filling the tank with water to the final volume.

  • Maintain agitation throughout the application.

  • Apply uniformly to the soil surface before weed emergence. For optimal results, application should be made to a fine, even seedbed free of clods and trash.[12]

  • Triazine herbicides require rainfall or irrigation (approximately 0.5 inches) for activation and movement into the weed germination zone.[5]

Efficacy Evaluation Protocols

Evaluating the efficacy of triazine herbicides is essential for product development and resistance monitoring.

Greenhouse Pot Study Protocol

Objective: To determine the dose-response of target weed species to a triazine herbicide in a controlled environment.

Materials:

  • Pots (e.g., 4-inch diameter) filled with a consistent soil mix

  • Seeds of target weed species and a susceptible indicator species

  • Triazine herbicide stock solution

  • Research-grade cabinet sprayer

  • Greenhouse with controlled temperature and lighting

Procedure:

  • Planting: Fill pots with soil and plant a known number of seeds of the target weed species.

  • Herbicide Application: Apply the herbicide at a range of doses (including a zero-dose control) using a calibrated cabinet sprayer. A logarithmic series of doses is often effective.

  • Experimental Design: Use a completely randomized design with at least four replications per treatment.[13]

  • Incubation: Place the pots in a greenhouse with optimal conditions for weed growth. Water as needed.

  • Data Collection: At 14 and 21 days after treatment, assess efficacy by:

    • Counting the number of emerged weeds.

    • Visually rating weed control (0% = no control, 100% = complete control).

    • Harvesting the above-ground biomass and recording fresh and dry weights.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) and regression analysis to determine the effective dose (e.g., ED₅₀ or GR₅₀).

Field Efficacy Trial Protocol

Objective: To evaluate the performance of a triazine herbicide under field conditions.

Procedure:

  • Site Selection: Choose a field with a known history of the target weed species.

  • Experimental Design: Use a randomized complete block design with 3-4 replications. This design helps to account for field variability.[14]

  • Plot Layout: Establish plots of a uniform size (e.g., 10 feet by 30 feet) with untreated buffer strips between plots to prevent spray drift.[14][15]

  • Application: Apply the herbicide treatments using a calibrated backpack or tractor-mounted sprayer. Include an untreated control and a commercial standard for comparison.

  • Data Collection:

    • Weed Counts: At regular intervals (e.g., 30, 60, and 90 days after treatment), count the number of weeds per species in a defined area (e.g., a 1m² quadrat) within each plot.

    • Visual Ratings: Visually assess percent weed control by species compared to the untreated control.

    • Crop Injury: If applied to a crop, visually assess for any signs of phytotoxicity (stunting, chlorosis).

    • Yield Data: If applicable, harvest the crop from the center of each plot and measure the yield.

  • Data Analysis: Use ANOVA to determine significant differences between treatments.

Experimental Workflow for Field Efficacy Trial

Field Efficacy Trial Workflow Site_Selection Site Selection (Known Weed History) Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Layout Plot Layout (Uniform Plots, Buffers) Experimental_Design->Plot_Layout Sprayer_Calibration Sprayer Calibration Plot_Layout->Sprayer_Calibration Herbicide_Application Herbicide Application (Treatments, Controls) Sprayer_Calibration->Herbicide_Application Data_Collection Data Collection (Weed Counts, Ratings, Yield) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (ANOVA) Data_Collection->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: Workflow for a field efficacy trial.

Residue Analysis Protocols

Monitoring for triazine residues in soil and water is crucial for environmental assessment and to avoid carry-over injury to subsequent crops.

Soil Sample Residue Analysis Protocol

Objective: To extract and quantify triazine residues in soil samples.

Procedure:

  • Sample Collection: Collect composite soil samples from the field to a depth of 6 inches.

  • Sample Preparation: Air-dry the soil samples, grind them, and pass them through a 2 mm sieve.[16]

  • Extraction:

    • Weigh 10 g of prepared soil into a centrifuge tube.

    • Add 20 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Shake vigorously and sonicate for 15-30 minutes.[16][17]

    • Centrifuge the sample and collect the supernatant.

  • Cleanup (if necessary): Use Solid Phase Extraction (SPE) to remove interfering compounds from the extract.

  • Analysis: Analyze the final extract using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[16][18]

Water Sample Residue Analysis Protocol

Objective: To extract and quantify triazine residues in water samples.

Procedure:

  • Sample Collection: Collect water samples in amber glass bottles.

  • Sample Preparation: Filter the water samples through a 0.45 µm filter to remove suspended solids.[19]

  • Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a graphitized carbon-based sorbent) with methanol followed by deionized water.[19]

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Elute the triazines from the cartridge with a small volume of an appropriate solvent (e.g., methanol or a mixture of methylene chloride and methanol).[19]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.

  • Analysis: Analyze the concentrated extract using LC-MS/MS.[20][21][22][23]

Safety and Handling

Triazine herbicides are generally of low to moderate toxicity to mammals, but proper handling is essential to minimize exposure.[24][25]

  • Personal Protective Equipment (PPE): Always wear the PPE specified on the product label. This typically includes:

    • Long-sleeved shirt and long pants

    • Chemical-resistant gloves (e.g., nitrile or neoprene)[26][27][28]

    • Socks and chemical-resistant footwear[26][28]

    • Protective eyewear (goggles or face shield)[26][27][29]

    • A respirator may be required, especially during mixing and loading.[27][29]

  • Handling: Avoid inhaling spray mist or dust. Do not eat, drink, or smoke when handling these products. Wash hands thoroughly with soap and water after use.[25]

  • Environmental Precautions: Do not apply directly to water or in areas where surface runoff is likely to occur. Observe setback distances from wells, streams, and rivers as specified on the label.[6]

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations.[30]

Strategies to Mitigate Triazine Resistance:

  • Rotate Herbicides: Avoid using triazine herbicides in the same field for consecutive years. Rotate to herbicides with different modes of action.[8][25][31]

  • Use Tank Mixtures: Apply triazines in a tank mix with herbicides that have a different mode of action but are effective on the same target weeds.[25]

  • Incorporate Mechanical and Cultural Controls: Utilize practices such as cultivation, crop rotation, and cover crops to manage weeds and reduce reliance on herbicides.[8][31]

  • Scout Fields: Regularly monitor fields for weed escapes and test suspected resistant populations to confirm resistance.[31]

References

  • Atrazine 4L Herbicide Label. (n.d.). CDMS.net.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.). ThermoFisher.
  • Atrazine 90DF Herbicide Label. (n.d.). CaroVail.
  • Curran, W. S. (2017, September 20). Management of Triazine-Resistant Pigweed and Lambsquarters.
  • Knowlton, K., & Fetzer, D. (n.d.). Boom Sprayers 1/128th Method of Calibration: A Quick and Easy Method [Fact Sheet].
  • SIMAZINE 90DF Herbicide Label. (2020, February 24). US EPA.
  • Simazine 4L Herbicide Label. (n.d.). CDMS.net.
  • Harrington, K. C. (2020, July). Managing triazine resistance in other arable crops.
  • GENFARM SIMAZINE 900 WG HERBICIDE Label. (n.d.).
  • ATRAZINE 4L HERBICIDE Label. (2021, March 2). US EPA.
  • Best Management Practices to Reduce Atrazine Losses to Surface W
  • Simazine 900WG Herbicide Label. (n.d.). 4Farmers.
  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101).
  • Helwig, C., & Helwig, M. (n.d.). Calibrating Boom Sprayers.
  • Peachey, E. (2025, March 15).
  • ATRAZINE 600 SC Herbicide Label. (n.d.). 4Farmers.
  • Mallory-Smith, C., & Ball, D. (2025, March 15). Managing Herbicide-Resistant Weeds.
  • Herbicide-resistant weed management str
  • Atrazine: A Widely Used Pre- and Early Post-Emergent Herbicide. (2025, July 29).
  • Coman, V., et al. (n.d.). DETERMINATION OF TRIAZINE HERBICIDES IN SOIL SAMPLES BY ULTRASOUND-ASSISTED EXTRACTION FOLLOWED BY DISPERSIVE LIQUID-LIQUID MICROEXTRACTION.
  • How to Calibrate Boom Sprayer. (2026, January 16). Eastern Manufacturing.
  • Blanchoud, H., Alliot, F., Chen, N., & Valdes, D. (2020).
  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.).
  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chrom
  • Neve, P. (2002, December 6).
  • Ozkan, E. (2016, April 4). Calibrating Boom Sprayers.
  • Al-Alaween, M. M., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI.
  • Ensuring Application Accuracy with Proper Sprayer Calibration. (2025, January 16). Alligare Blog.
  • Application Notes and Protocols for Greenhouse Efficacy Trials of Calonyctin A-2d. (2025). Benchchem.
  • Liu, D., et al. (2012). Determination of Herbicide Residues in Grain and Soil by Gel Permeation Chromatography. Asian Journal of Chemistry, 24(7), 2957-2960.
  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.
  • Evaluation of pre-emergent herbicides for landscape tree establishment. (n.d.).
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet]. (n.d.). UNH Extension.
  • Atrazine & Other Analytes in W
  • Method for pre-emergent weed control using triazine-based herbicide. (n.d.).
  • PAT-6: Personal Protective Equipment for Pesticide Applicators. (n.d.).
  • Protective Clothing and Equipment for Pesticide Applicators. (2024).
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Blanchoud, H., Alliot, F., Chen, N., & Valdes, D. (2025, November 6). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples.
  • Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul
  • PROJECT DESCRIPTION NO.
  • Detecting herbicide resistance. (n.d.). AHDB.
  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
  • Effect of Pre and Post Emergence Herbicides to Weeds Control in Corn Field. (n.d.). ijeab.
  • Design and analysis of efficacy evaluation trials. (n.d.).

Sources

synthesis of 1,3,5-triazine derivatives for antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Antimicrobial Evaluation of 1,3,5-Triazine Derivatives

Executive Summary

1,3,5-triazine (s-triazine) derivatives represent a highly versatile class of nitrogen-rich heterocycles with profound significance in medicinal chemistry. Due to the increasing prevalence of multidrug-resistant (MDR) bacterial strains, the s-triazine scaffold has emerged as a privileged pharmacophore for developing novel antimicrobial agents[1]. This application note details the mechanistic rationale, step-by-step synthetic protocols, and biological evaluation methodologies required to generate and validate novel 1,3,5-triazine derivatives for antimicrobial studies.

Mechanistic Rationale: The Cyanuric Chloride Advantage

The synthesis of 1,3,5-triazine derivatives predominantly utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting precursor[1],[2]. The inherent electron-deficient nature of the triazine ring, exacerbated by three electronegative chlorine atoms, makes cyanuric chloride highly susceptible to nucleophilic aromatic substitution (


).

Causality of Temperature Control: The substitution of each chlorine atom significantly alters the electronic environment of the triazine ring, dictating a strict temperature-controlled stepwise protocol[1],[3]:

  • First Substitution (0–5 °C): The highly reactive cyanuric chloride undergoes rapid exothermic substitution with the first nucleophile. Strict temperature control (ice bath) is mandatory to prevent poly-substitution and unwanted hydrolysis into cyanuric acid[1],[4].

  • Second Substitution (25–35 °C): The introduction of an electron-donating group (e.g., an amine) reduces the electrophilicity of the triazine core. Consequently, replacing the second chlorine requires elevated thermal energy (room temperature)[5],[3].

  • Third Substitution (70–150 °C): The di-substituted intermediate is significantly deactivated. The final substitution necessitates harsh thermodynamic conditions, such as prolonged reflux, microwave irradiation, or sonochemical activation[4],[3].

Synthetic Workflow Visualization

G Cyanuric Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono Mono-substituted Intermediate Cyanuric->Mono Nucleophile 1 0-5 °C, Base Di Di-substituted Intermediate Mono->Di Nucleophile 2 25-35 °C, Base Tri Tri-substituted Target Compound Di->Tri Nucleophile 3 70-150 °C (Reflux/MW) Base

Caption: Temperature-dependent stepwise nucleophilic substitution of cyanuric chloride.

Experimental Protocols: Synthesis of Trisubstituted 1,3,5-Triazines

Protocol A: Synthesis of Mono-substituted 1,3,5-Triazine (Kinetic Control)

  • Preparation: Dissolve 1.0 molar equivalent (eq) of cyanuric chloride in a polar aprotic solvent (e.g., THF or acetone)[5],[6]. Cool the solution to 0–5 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add 1.0 eq of the primary nucleophile (e.g., 4-aminobenzoic acid or an aniline derivative) dropwise over 30 minutes to maintain the temperature below 5 °C[1].

  • Acid Scavenging: Concurrently add 1.0 eq of an acid scavenger, such as aqueous sodium carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or N,N-diisopropylethylamine (DIPEA),[5].
    
    • Mechanistic Insight: The substitution reaction liberates hydrochloric acid (HCl). Unneutralized HCl will protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction.

  • Workup: Stir for 2–3 hours at 0–5 °C. Pour the mixture into crushed ice, filter the precipitate, wash with cold water, and dry to yield the mono-substituted intermediate[1].

Protocol B: Synthesis of Di- and Tri-substituted Derivatives (Thermodynamic Control)

  • Di-substitution: Suspend the mono-substituted intermediate in dioxane or THF. Add 1.0 eq of the second nucleophile (e.g., morpholine or piperidine) and 1.0 eq of base. Stir at room temperature (25–35 °C) for 6–8 hours[1],[3].

  • Tri-substitution (Microwave/Sonochemical-Assisted): To achieve the final substitution, conventional reflux (70–80 °C for 8–10 hours) can be used[1]. However, microwave irradiation (e.g., 150 °C for 2.5–5 minutes at 50 W) or sonochemical protocols are highly recommended.

    • Mechanistic Insight: Microwave and sonochemical methods drastically overcome the high activation energy barrier of the deactivated di-substituted core. This reduces reaction times from hours to minutes, improves yields (>75%), and adheres to green chemistry principles by minimizing thermal degradation[5],[4],[6].

  • Purification: Neutralize the reaction mixture with 1 N HCl, extract with ethyl acetate, dry over anhydrous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and purify via column chromatography or recrystallization from ethanol.
    

Antimicrobial Evaluation Protocol

To validate the synthesized compounds, a rigorous in vitro antimicrobial screening must be conducted, prioritizing the determination of the Minimum Inhibitory Concentration (MIC) and the Selectivity Index (SI)[1],[7].

G Synthesis Purified Triazine Derivatives Dilution Serial Broth Microdilution (96-well plates, DMSO) Synthesis->Dilution Cytotoxicity Mammalian Cell Cytotoxicity (MTT Assay, CC50) Synthesis->Cytotoxicity Incubation Incubate with Pathogens (e.g., S. aureus, E. coli) Dilution->Incubation MIC Determine MIC (Lowest conc. with no growth) Incubation->MIC Selectivity Calculate Selectivity Index (SI = CC50 / MIC) MIC->Selectivity Cytotoxicity->Selectivity

Caption: Workflow for evaluating the antimicrobial efficacy and safety profile of triazines.

Step-by-Step MIC Determination (Broth Microdilution)

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton broth until they reach the logarithmic growth phase (approx.

    
     CFU/mL, 0.5 McFarland standard)[3].
    
  • Compound Dilution: Dissolve the triazine derivatives in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration range (e.g., 0.5 to 256 µg/mL).

    • Critical Quality Control: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v). Higher DMSO concentrations are intrinsically toxic to bacteria and will yield false-positive antimicrobial results[3].

  • Incubation & Reading: Add the bacterial inoculum to each well. Incubate the plates at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[6].

  • Cytotoxicity & Selectivity: Concurrently evaluate the compounds against mammalian cell lines (e.g., Vero fibroblasts) using an MTT assay to determine the half-maximal cytotoxic concentration (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). A viable antimicrobial drug candidate must exhibit a high Selectivity Index (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ), proving it is fatal to bacteria but safe for human host cells,[7].

Quantitative Data Presentation

The structural modifications of the 1,3,5-triazine core directly impact its antimicrobial efficacy. Table 1 summarizes representative MIC data for substituted triazines against standard bacterial strains, demonstrating that specific amine substitutions can yield activities comparable to standard commercial antibiotics[1],[3].

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Substituted 1,3,5-Triazine Derivatives

Compound / Substitution ProfileS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Triazine-4-aminobenzoic acid (Mono) 62.5125125>250[1]
Triazine-Morpholine (Di-substituted) 31.2562.531.25125[1],
Triazine-Piperidine (Tri-substituted) 15.631.2515.662.5
Ampicillin (Standard Control) 15.615.615.631.25[1],[3]

Note: Data aggregated from literature to illustrate structure-activity relationship (SAR) trends. Increasing substitution with lipophilic cyclic amines (e.g., piperidine) generally enhances cell wall penetration, lowering the MIC.

References

  • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Source: Chemistry Central Journal / PubMed Central (PMC) URL: [Link]

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Source: Molecules / MDPI URL: [Link]

  • Title: Synthesis, antimicrobial and antimycobacterial evaluation of star shaped hydrazones derived from 1,3,5-triazine. Source: Der Pharma Chemica URL: [Link]

  • Title: New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Source: Ultrasonics Sonochemistry / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and antimicrobial studies of s-triazine based heterocycles. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL: [Link]

Sources

Application Note: The Strategic Utility of 4-(Isopropylthio)-1,3,5-triazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals. Focus: Scaffold functionalization, kinase inhibitor design, and late-stage diversification workflows.

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the 1,3,5-triazine core serves as a highly privileged scaffold, frequently utilized as a bioisostere for pyrimidines and quinazolines in the design of ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. 4-(Isopropylthio)-1,3,5-triazin-2-amine (CAS: 1415719-22-0)[2] represents a highly versatile, bifunctional building block that provides medicinal chemists with a strategic advantage during hit-to-lead and lead optimization phases.

The structural logic of this intermediate is rooted in its three distinct functional domains:

  • The 1,3,5-Triazine Core: An electron-deficient heteroaromatic ring that provides excellent hydrogen bond acceptor (HBA) properties, crucial for interacting with the hinge region of kinases (e.g., PI3K, mTOR, or EGFR)[3].

  • The 2-Amino Group: A primary amine that acts as a critical hydrogen bond donor (HBD), forming a bidentate donor-acceptor motif with the protein backbone when paired with the adjacent triazine nitrogen.

  • The 4-Isopropylthio Group: A dual-purpose moiety. It can either be retained to occupy deep, lipophilic specificity pockets within a target receptor, or it can be chemoselectively oxidized to a sulfone, transforming it into a hyper-reactive leaving group for Nucleophilic Aromatic Substitution (SNAr)[1].

Synthetic Divergence: The Dual-Path Strategy

The true value of 4-(isopropylthio)-1,3,5-triazin-2-amine lies in its synthetic plasticity. Depending on the structural requirements of the target binding site, chemists can employ a divergent workflow.

G SM 4-(isopropylthio)- 1,3,5-triazin-2-amine PathA Path A: Direct Use (Lipophilic Anchor) SM->PathA Retain Thioether PathB Path B: Oxidation (mCPBA / Oxone) SM->PathB Activate C4 Sulfone 4-(isopropylsulfonyl)- 1,3,5-triazin-2-amine PathB->Sulfone SNAr SNAr Displacement (Anilines/Amines) Sulfone->SNAr + Nucleophile + DIPEA Library 2,4-Diamino-1,3,5-triazine Kinase Inhibitor Library SNAr->Library

Divergent synthetic workflows for 4-(isopropylthio)-1,3,5-triazin-2-amine in drug discovery.

Path A: Retention of the Isopropylthio Group

Thioethers are highly stable under physiological conditions. The isopropyl moiety provides a specific steric bulk and lipophilicity (LogP contribution) that is highly effective at displacing high-energy water molecules from hydrophobic sub-pockets in target proteins[4].

Path B: SNAr Activation via Sulfone Generation

To generate combinatorial libraries of 2,4-diamino-1,3,5-triazines, the thioether is oxidized to an isopropylsulfonyl group. The strong electron-withdrawing nature of the -SO2- moiety severely depletes the electron density at the C4 position of the triazine ring, lowering the activation energy required for nucleophilic attack by weakly nucleophilic anilines[1].

Table 1: Physicochemical & Reactivity Profiling of Triazine C4-Substituents
C4-Leaving GroupApprox. LogP ContributionSteric Bulk (MR)SNAr Reactivity (vs. Anilines at 80°C)Primary Medicinal Chemistry Application
-SMe +1.0LowVery LowSmall lipophilic anchor; requires harsh oxidation.
-S(iPr) +1.8MediumNegligibleStable hydrophobic pocket filling; metabolic stability.
-Cl +0.7LowHighEarly-stage building block; prone to hydrolysis.
-SO2Me -0.2LowVery HighStandard SNAr leaving group; highly reactive.
-SO2(iPr) +0.5MediumHighOptimal balance of stability and late-stage SNAr reactivity.

Note: The isopropylsulfonyl group is less prone to premature hydrolytic degradation during storage compared to the methylsulfonyl analog, making it superior for automated library synthesis.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 4-(isopropylthio)-1,3,5-triazin-2-amine into a highly functionalized kinase inhibitor scaffold.

Protocol 1: Chemoselective Oxidation to 4-(Isopropylsulfonyl)-1,3,5-triazin-2-amine

Causality Insight:meta-Chloroperoxybenzoic acid (mCPBA) is utilized here over harsh aqueous oxidants (like KMnO4) to maintain solubility in organic solvents and prevent hydrolytic cleavage of the primary amine. The reaction is initiated at 0°C to control the exothermic formation of the intermediate sulfoxide, thereby preventing unwanted N-oxidation of the triazine ring nitrogens[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(isopropylthio)-1,3,5-triazin-2-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Oxidation: Slowly add mCPBA (77% w/w, 2.2 eq, 22 mmol) in small portions over 30 minutes. Note: The slight excess ensures complete conversion from sulfoxide to sulfone.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 4 hours. Monitor completion via LC-MS (look for the[M+H]+ mass shift of +32 Da).

  • Quenching (Critical Step): Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Causality: This reduces any unreacted mCPBA, neutralizing explosive peroxide hazards before solvent evaporation.

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO3 to remove meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the sulfone intermediate.

Protocol 2: SNAr Displacement with Functionalized Anilines

Causality Insight: SNAr on the triazine core requires a non-nucleophilic base to scavenge the generated isopropylsulfinic acid. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the triazine core[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized 4-(isopropylsulfonyl)-1,3,5-triazin-2-amine (1.0 eq, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Reagent Addition: Add the target functionalized aniline (e.g., 4-phenoxyaniline) (1.2 eq, 6 mmol) followed by DIPEA (2.5 eq, 12.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C using a precisely controlled heating block. Stir for 12 hours.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into vigorously stirred ice-cold water (10x volume of NMP). The product will typically precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water and diethyl ether to remove residual NMP and unreacted aniline, and dry under high vacuum. Purify via reverse-phase preparative HPLC if necessary.

Biological Application: Targeting the PI3K/AKT/mTOR Pathway

Triazine-based compounds synthesized via the protocols above are frequently evaluated as dual inhibitors of the PI3K/AKT/mTOR signaling cascade. The triazine core perfectly mimics the adenine ring of ATP, allowing the molecule to dock securely into the ATP-binding cleft of both PI3K and mTOR kinases.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K (Hinge Region Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / Cell Proliferation AKT->mTOR Triazine Triazine-based Inhibitor (e.g., PI3K/mTOR Dual Inhibitor) Triazine->PI3K ATP-competitive inhibition Triazine->mTOR

Inhibition of the PI3K/AKT/mTOR signaling pathway by 1,3,5-triazine-based targeted therapeutics.

By utilizing 4-(isopropylthio)-1,3,5-triazin-2-amine as the foundational scaffold, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) studies, fine-tuning the aniline substituents to achieve optimal kinase selectivity, cellular potency, and pharmacokinetic profiles.

References

  • BLD Pharm. "1415719-22-0 | 4-(Isopropylthio)-1,3,5-triazin-2-amine." BLD Pharm Product Catalog. Available at:[2]

  • Journal of Medicinal Chemistry. "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor." ACS Publications. Available at:[1]

  • Google Patents. "WO2024040080A1 - Kras inhibitor conjugates." Google Patents. Available at:[3]

  • ResearchGate. "3,3'-Disubstituted 5,5'-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity." ResearchGate. Available at:[4]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Triazine Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the laboratory: the poor aqueous solubility of triazine-based compounds. For researchers in drug development and life sciences, ensuring that these potent molecules are fully dissolved is the critical first step for accurate, reproducible, and meaningful experimental results.

This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles. We will move from foundational knowledge to specific troubleshooting scenarios and advanced methodologies, empowering you to make informed decisions for your unique experimental system.

Part 1: Foundational FAQs - Understanding the "Why"

Before tackling the "how," it's crucial to understand the root cause of solubility issues with triazines.

Q1: Why are so many triazine compounds difficult to dissolve in water?

A: The solubility challenge is rooted in the fundamental molecular structure of the 1,3,5-triazine ring.

  • Aromaticity and Polarity: The triazine ring is a nitrogen-containing heterocycle that is aromatic and relatively non-polar. This inherent hydrophobicity makes it energetically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water molecules.

  • Intermolecular Forces: Many triazine derivatives are planar molecules that can engage in strong intermolecular π-stacking interactions. Additionally, amino-substituted triazines can form extensive intermolecular hydrogen bonds with each other. These forces create a stable crystal lattice structure that requires significant energy to break apart, often more than what is gained from hydration in water.

  • Substituent Effects: The functional groups attached to the triazine core play a dominant role. Large, hydrophobic substituents will drastically decrease water solubility. Conversely, incorporating hydrophilic groups like hydroxyls (-OH) or short polyethylene glycol (PEG) chains can improve solubility.[1][2] For example, the solubility of cyanuric acid is significantly different from that of atrazine, primarily due to their different substituents.[3][4]

Q2: I have a novel triazine compound. What is the absolute first step I should take before trying to dissolve it?

A: The first step is always small-scale, systematic characterization . Before committing your valuable compound to a large-scale experiment, you must understand its basic physicochemical properties.

  • Literature Review: Check databases for data on structurally similar compounds. This can provide a valuable starting point for pH, pKa, and solvent compatibility.

  • Visual Inspection: Examine the compound. Is it a fine powder or large crystals? Fine powders have a higher surface area and may dissolve more readily.[5]

  • Test a Spectrum of Solvents: Begin with a very small amount of your compound (e.g., <1 mg) and test its solubility in a range of common laboratory solvents. This includes water, ethanol, methanol, DMSO, and a relevant buffer. This initial screen will quickly identify the most promising solvent systems.

  • Estimate pKa: Triazines are typically weak bases.[3][6] Understanding the pKa is critical for pH-modification strategies. If not available in the literature, computational tools can provide a reasonable estimate.

Part 2: Troubleshooting Guide - Common Problems & Step-by-Step Solutions

This section addresses the most frequent issues encountered during experiments.

Problem: My triazine powder is not dissolving in my aqueous buffer, even with vigorous vortexing and sonication.

Potential Causes:

  • The compound's intrinsic solubility limit has been exceeded.

  • The pH of the buffer is not optimal for the compound's ionization state.

  • The buffer system lacks sufficient solvating power.

Troubleshooting Workflow:

G start Start: Insoluble Triazine Powder check_purity Verify Compound Purity & Dryness start->check_purity heat_sonicate Apply Gentle Heat (40-50°C) & Extended Sonication check_purity->heat_sonicate is_dissolved1 Is it dissolved? heat_sonicate->is_dissolved1 ph_adjust Strategy 1: pH Adjustment is_dissolved1->ph_adjust No success Success: Proceed with Filtered (0.22 µm) Solution is_dissolved1->success Yes check_pka Check Compound pKa. Is it ionizable in an acceptable pH range? ph_adjust->check_pka is_ionizable Ionizable? check_pka->is_ionizable adjust_ph Adjust Buffer pH (2 units below pKa for bases) is_ionizable->adjust_ph Yes cosolvent Strategy 2: Co-Solvent Addition is_ionizable->cosolvent No is_dissolved2 Is it dissolved? adjust_ph->is_dissolved2 is_dissolved2->cosolvent No is_dissolved2->success Yes add_cosolvent Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic solvent (DMSO, Ethanol, PEG 400) cosolvent->add_cosolvent is_dissolved3 Is it dissolved? add_cosolvent->is_dissolved3 advanced Strategy 3: Advanced Formulation is_dissolved3->advanced No is_dissolved3->success Yes cyclodextrin Use Cyclodextrins or Surfactants advanced->cyclodextrin fail Re-evaluate Compound or Consider Formulation Change cyclodextrin->fail If still insoluble

Problem: My triazine, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous cell culture media or buffer.

Cause: This is a classic case of "concentration shock" or "crashing out."[7] The triazine is highly soluble in the 100% organic stock solvent (like DMSO) but is not soluble at that same high concentration in the final, mostly aqueous solution. The rapid change in solvent polarity causes the compound to rapidly fall out of solution.[7]

Solution: Gradual Co-Solvent Dilution Protocol

This protocol minimizes the polarity shock by introducing the aqueous phase more gradually.

Experimental Protocol:

  • Initial Dilution: Start with your 100% DMSO stock solution. Instead of diluting it directly into the final buffer, perform an intermediate dilution into a co-solvent that is miscible with both DMSO and water, such as PEG 300 or Ethanol.[7] For example, dilute 1:10 from your DMSO stock into pure PEG 300.

  • Introduce Surfactant (Optional but Recommended): To the solution from Step 1, add a small amount of a biocompatible surfactant like Tween 80 or Polysorbate 80.[7] A final concentration of 0.1-1% is often sufficient. The surfactant helps to create micelles that can encapsulate the drug as the polarity changes.[8]

  • Final Aqueous Dilution: Slowly add the final aqueous buffer or media to the mixture from Step 2 while vortexing continuously. This slow addition allows the molecules to equilibrate and remain dispersed.

  • Verification: After the final dilution, visually inspect the solution against a light and dark background for any signs of precipitation (Tyndall effect). For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates that may not be visible.[7]

Problem: My final solution appears clear, but my experimental results (e.g., cell viability, enzyme inhibition) are inconsistent.

Cause: You may be dealing with micro-precipitation or the formation of nano-aggregates . These particles are too small to be seen by the naked eye but can significantly reduce the effective concentration of the dissolved, monomeric compound available to interact with its biological target.

Solution: Verification and Advanced Formulation

  • Filtration is Key: Always filter your final working solution through a 0.22 µm filter immediately before use.[7] This removes small precipitates that can skew results.

  • Consider Cyclodextrins: If micro-precipitation is a persistent issue, using cyclodextrins may be the most robust solution. These molecules form stable, water-soluble inclusion complexes with the triazine, preventing aggregation and ensuring true solubilization.[][10] (See Protocol in Part 3).

Part 3: In-Depth Methodologies & Protocols

This section provides detailed guides for the most effective solubilization strategies.

Method A: pH Adjustment

Q: When is pH adjustment the right strategy? A: This is the most effective method for triazines that have an ionizable group (typically a basic nitrogen on the ring) with a pKa within a pH range that is compatible with your experiment. For most triazines, which are weak bases, this means lowering the pH.[11][12] For example, a triazine with a pKa of 5.0 will be significantly more soluble at a pH of 3.0 than at a pH of 7.0, as it will exist predominantly in its protonated, charged (and thus more polar) form.

CompoundApproximate pKaReference
Atrazine1.7[3]
Melamine5.0[6]
Simazine1.65[13]
Cyanuric Acid6.88 (first proton)[1]

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of your triazine compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Supernatant: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable solvent for quantification by a method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for dissolution.

Caution: Ensure your compound is stable at the tested pH values. Some molecules can degrade under harsh acidic or basic conditions.[14]

Method B: Co-solvent Systems

Q: Which co-solvent should I choose? A: The choice depends on the specific triazine and the experimental context, especially toxicity for biological assays.[15]

  • DMSO: Excellent solubilizing power but can be toxic to some cells, even at low concentrations.

  • Ethanol/Methanol: Good for many compounds, but volatility can be an issue, and they can have biological effects.

  • Polyethylene Glycols (PEG 300/400): Lower toxicity than DMSO and are often used in in vivo formulations.[7]

  • Glycerol/Propylene Glycol: Biocompatible and can help form stable solutions.[16]

Co-solventPolarity IndexNotes
Water10.2Reference
DMSO7.2High solubilizing power, potential cell toxicity.
Methanol5.1Volatile, good solvent.
Ethanol4.3Common, biocompatible at low concentrations.
PEG 400-Low toxicity, viscous.
Method C: Cyclodextrin-Mediated Solubilization

Q: How do cyclodextrins work, and why are they so effective? A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or donut.[17][18] The exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[17] A poorly soluble triazine molecule can partition into this hydrophobic cavity, forming a non-covalent "inclusion complex."[][19] The entire complex, with its hydrophilic exterior, is now readily soluble in water, dramatically increasing the apparent solubility of the triazine.[10]

G triazine triazine cd cd complex_structure complex_structure triazine->complex_structure cd->complex_structure soluble_complex soluble_complex complex_structure->soluble_complex

Experimental Protocol: Preparing a Triazine-CD Solution

  • Choose the Right CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[17]

  • Prepare CD Solution: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer. Concentrations typically range from 1% to 40% (w/v), depending on the required solubilization capacity.

  • Add Triazine: Add the triazine compound directly to the CD solution. It is often better to add the solid triazine to the pre-made CD solution rather than the other way around.

  • Facilitate Complexation: Mix the solution vigorously. This process can be accelerated by sonication or by shaking at a slightly elevated temperature (e.g., 40°C) for several hours or overnight.

  • Clarify and Sterilize: Once dissolved, centrifuge the solution to remove any un-complexed material and filter through a 0.22 µm sterile filter. The resulting clear solution contains the triazine-CD complex.

References
  • Atrazine - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Crașmareș, Z., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available from: [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Australian Government Department of Agriculture, Water and the Environment. (n.d.). Atrazine in freshwater and marine water - Water Quality. Retrieved February 27, 2026, from [Link]

  • Gambaro, M., et al. (2012). Solubility of melamine crystal in different pH conditions: Clinical implication for management of melamine intoxication. Urolithiasis. Available from: [Link]

  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved February 27, 2026, from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Health Canada. (2011). Guidelines for Canadian Drinking Water Quality - Atrazine. Retrieved February 27, 2026, from [Link]

  • Al-Soufi, G. J., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • De La Rosa, K. M., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data. Available from: [Link]

  • Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available from: [Link]

  • AERU, University of Hertfordshire. (n.d.). Atrazine (Ref: G 30027). Retrieved February 27, 2026, from [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Available from: [Link]

  • De La Rosa, K. M., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. Available from: [Link]

  • De La Rosa, K. M., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. ResearchGate. Available from: [Link]

  • De La Rosa, K. M., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data. Available from: [Link]

  • Gotor, R. (2016). Structural characterization of triazines. University of Barcelona Thesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Melamine. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Cameron, L. L., et al. (2014). Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing. Available from: [Link]

  • Lagalante, A. F., et al. (2007). Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. ResearchGate. Available from: [Link]

  • NIIK. (n.d.). Melamine. Retrieved February 27, 2026, from [Link]

  • Water Tectonics. (2025). Triazine Solutions for Effective H2S Removal in Water. Retrieved February 27, 2026, from [Link]

  • Taylor, G., et al. (2018). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Energy & Fuels. Available from: [Link]

  • Patel, K. C., et al. (2016). Triazine based dendrimer as solubility enhancers of ketoprofen: Effect of concentration, Ph and generation. ResearchGate. Available from: [Link]

  • Asensio-Ramos, M., et al. (2011). Effect of the sample solution pH on enrichment factor of s-triazines... ResearchGate. Available from: [Link]

  • Savjani, K. T., et al. (2012). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Controlled Release. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. Available from: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Google Patents. (2022). WO2022066969A1 - Nitrile solvents.
  • Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 27, 2026, from [Link]

  • Chemical Products Industries. (n.d.). DithiaZolv - Dithiazine. Retrieved February 27, 2026, from [Link]

  • International Sorbent Technology. (1997). Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note. Retrieved February 27, 2026, from [Link]

  • Mora, J. R., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available from: [Link]

  • Illumina, Inc. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved February 27, 2026, from [Link]

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Technical Support Center: Minimizing Interferences in GC-MS Analysis of Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Triazine Herbicides (Atrazine, Simazine, Propazine, Cyanazine) Context: Trace-level quantitation in complex matrices (Soil, Water, Foodstuffs)

Introduction: The Signal-to-Noise Battle

Welcome. If you are analyzing triazines by GC-MS, you are likely fighting two adversaries: active sites and matrix suppression . Triazines are nitrogen-containing heterocycles with basic properties. In the hot, pressurized environment of a GC inlet, they are prone to adsorption on free silanol groups, leading to peak tailing and nonlinear calibration. Furthermore, their planar structure makes them susceptible to irreversible binding during certain clean-up steps.

This guide moves beyond standard operating procedures (SOPs) to address the causality of interferences and how to eliminate them.

Module 1: Sample Preparation & Matrix Management

The Issue: "I have low recovery for Simazine and Atrazine, but my internal standards look fine."

Root Cause: You might be over-cleaning your sample. Specifically, the misuse of Graphitized Carbon Black (GCB) in QuEChERS or SPE protocols is a common error.

Mechanism of Interference

Triazines possess a planar structure. GCB is designed to remove planar pigments (like chlorophyll). Consequently, GCB cannot distinguish between your target triazine and the chlorophyll you want to remove. It acts as a "chemical trap," permanently binding the triazine and removing it from your extract before it ever reaches the GC.

Troubleshooting Protocol: The "Sorbent Decision"

Do not use GCB blindly. Follow this logic gate for sorbent selection:

  • High Lipid/Waxy Samples (Avocado, Seeds): Use C18 or Z-Sep . These remove fats without retaining planar triazines.

  • High Sugar/Acid Samples (Fruits): Use PSA (Primary Secondary Amine) .

  • High Pigment (Spinach, Green Tea):

    • Option A: Use minimal GCB (e.g., <2.5 mg/mL) and validate recovery immediately.

    • Option B (Recommended): Use Chlorophyll-specific filtration or specialized sorbents (e.g., polymeric phases) that target pigments without planar adsorption.

Visual Workflow: Sorbent Selection Logic

SorbentLogic Start Start: Matrix Type Lipid High Lipid content? Start->Lipid Pigment High Pigment content? Lipid->Pigment No C18 Use C18 or Z-Sep (Safe for Triazines) Lipid->C18 Yes PSA Use PSA (Safe for Triazines) Pigment->PSA No GCB_Warn WARNING: GCB Adsorbs Triazines Pigment->GCB_Warn Yes GCB_Alt Use Low-Load GCB or Specialized Cartridge GCB_Warn->GCB_Alt Mitigation

Figure 1: Decision matrix for QuEChERS sorbent selection to prevent analyte loss.

Module 2: Injection Port Dynamics (The "Hot Zone")

The Issue: "My Atrazine peak is tailing, and I see 'ghost' peaks of Deethylatrazine that shouldn't be there."

Root Cause: Thermal degradation and active site adsorption in the GC inlet.

Mechanism of Interference

Atrazine and Simazine can undergo N-dealkylation in a hot, active injector. If your liner contains untreated glass wool or exposed silanols (Si-OH), the triazine adsorbs, and the heat catalyzes the loss of an ethyl or isopropyl group.

  • The Interference: The "degradation product" (e.g., Deethylatrazine) is chemically identical to a biological metabolite you might be trying to measure. This creates a false positive for the metabolite and a low bias for the parent compound.

Troubleshooting Protocol: Inertness Verification
  • Liner Selection:

    • Do: Use Ultra-Inert (UI) deactivated splitless liners with deactivated wool. The deactivation layer covers the silanols.

    • Don't: Use standard untreated glass wool. It acts as a degradation catalyst.

  • Temperature Optimization:

    • Triazines are semi-volatile. An inlet temperature of 250°C is usually sufficient. Avoid temperatures >280°C unless necessary for high-boiling co-analytes.

  • The "Degradation Check" Experiment:

    • Inject a standard of pure Atrazine.

    • Monitor for the Deethylatrazine peak (m/z 186, 172).

    • Result: If Deethylatrazine appears in your standard, your liner is active. Change it immediately.

Visual Workflow: Thermal Degradation Pathway

Degradation Inlet GC Inlet (250°C) Atrazine Atrazine (Parent) Inlet->Atrazine Silanol Active Silanol Site (Glass Wool/Liner) Complex Adsorbed Complex Silanol->Complex Binds Atrazine->Silanol Contacts Breakdown Deethylatrazine (False Positive) Complex->Breakdown Heat Catalysis

Figure 2: Mechanism of in-situ thermal degradation of Atrazine in the GC inlet.

Module 3: Chromatographic Resolution & MS Detection

The Issue: "I have a background peak co-eluting with Prometryn."

Root Cause: Matrix co-elution in complex environmental samples.

Mechanism of Interference

In soil and wastewater, high levels of hydrocarbons or other pesticides can co-elute. While MS is selective, shared ions (isobaric interference) can skew quantitation.

Troubleshooting Protocol: SIM & Column Choice
  • Column Selection:

    • Standard: 5% Phenyl-arylene (e.g., DB-5ms, TG-5SilMS). Excellent general resolution.

    • Alternative: If co-elution persists, switch to a 35% Phenyl phase (e.g., DB-35ms). The change in polarity often shifts triazines away from non-polar matrix interferences.

  • MS Acquisition: SIM Mode:

    • Do not rely on Full Scan for quantitation in dirty matrices. Use Selected Ion Monitoring (SIM) .

    • Qualifiers are mandatory: You must monitor at least 3 ions per compound to confirm identity (1 Quant + 2 Qualifiers). The ratio between these ions must match the standard within ±20%.

Data Table: Recommended SIM Ions
AnalyteMolecular WeightQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Rationale
Atrazine 215.7200 21558Base peak (M-15) is most stable.
Simazine 201.7201 186173Molecular ion is base peak.
Propazine 229.7214 229172M-15 (loss of methyl) is dominant.
Cyanazine 240.7225 240172M-15 is dominant.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a wax column for triazines? A: You can, but it is not recommended for trace analysis. Wax columns (PEG) have higher bleed and lower maximum temperatures, which limits baking out heavy matrix contaminants. Stick to 5% Phenyl phases for robustness [1].

Q: My calibration curve is non-linear at the low end (0.5 - 10 ppb). Why? A: This is classic active site adsorption . The active sites in the liner "eat" a constant amount of analyte. At low concentrations, this loss is a huge percentage of the total signal. At high concentrations, the sites are saturated, and the curve linearizes. Solution: Change the liner and cut 10cm from the front of the column (guard column recommended).

Q: How often should I change the liner? A: In "dirty" matrices (soil extracts), change the liner every 50-100 injections . If you see the internal standard response drop by >20%, it is time for maintenance.

References

  • United States Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal

managing herbicide resistance to triazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazine Resistance Management Subject: Advanced Diagnostics & Management of Photosystem II (PSII) Inhibitor Resistance Ticket ID: TRZ-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Herbicide Biochemistry Unit

Mission Statement

Welcome to the Triazine Resistance Technical Support Center. This guide is not a generic overview; it is a troubleshooting manual designed for researchers and agronomists facing unexplained survival of weed populations following triazine (Group 5) applications. We address the causality of resistance mechanisms—specifically the psbA Ser264Gly mutation and Glutathione S-Transferase (GST) mediated detoxification—and provide self-validating experimental protocols to confirm them.

Module 1: Diagnostic Troubleshooting (Target-Site Resistance)

User Query: "My PCR results for the psbA gene are ambiguous, but the plants are surviving high rates of atrazine. How do I definitively confirm Target-Site Resistance (TSR)?"

Technical Analysis

The most prevalent mechanism of triazine resistance is a single nucleotide polymorphism (SNP) in the chloroplast psbA gene, resulting in a Serine-to-Glycine substitution at codon 264 (Ser264Gly) of the D1 protein.[1] This mutation alters the conformation of the Q_B binding niche, preventing triazine binding while allowing plastoquinone binding (albeit with reduced efficiency).

Common Error: Relying solely on standard sequencing without accounting for heteroplasmy (mixed chloroplast populations) or using low-sensitivity primers.

Protocol 1.1: The dCAPS Assay (Derived Cleaved Amplified Polymorphic Sequences)

Objective: Create a restriction site in the mutant allele that does not exist in the wild type (or vice versa) to visualize the mutation via gel electrophoresis.

The "Self-Validating" Workflow:

  • Primer Design: Design a forward primer that introduces a mismatch near the mutation site. For Ser264Gly, this often creates a restriction site for NlaIV or MaeI only in the presence of the mutation.

  • PCR Amplification: Amplify the psbA fragment (approx. 200-500 bp).

  • Digestion: Incubate PCR product with the specific restriction enzyme.

  • Validation:

    • Susceptible (Wild Type): Undigested band (e.g., 300 bp).

    • Resistant (Mutant): Digested bands (e.g., 270 bp + 30 bp).

    • Heterozygous/Mixed: Three bands present.[2]

Expert Tip: Always include a known susceptible control. If the restriction enzyme fails to cut the control (or mutant, depending on design) when it should, your enzyme activity is compromised, not your hypothesis.

Protocol 1.2: Chlorophyll Fluorescence Imaging (Fast Phenotyping)

User Query: "Can I screen hundreds of plants without DNA extraction?"

Solution: Yes. PSII inhibitors block electron transport, causing trapped excitation energy to be re-emitted as fluorescence.

  • Step 1: Dark-adapt leaf discs for 20–30 minutes (opens all reaction centers).

  • Step 2: Treat with atrazine (1–10 mM).

  • Step 3: Measure Fv/Fm (Maximum Quantum Efficiency).

Data Interpretation:

Phenotype Fv/Fm after Treatment Mechanism
Susceptible Low (< 0.4) Atrazine binds D1; electron transport blocked; energy dissipates as heat/damage.

| Resistant (TSR) | High (> 0.7) | Atrazine cannot bind; electron transport continues normally. |

Visualizing the Mechanism

The following diagram illustrates the competitive binding dynamics at the PSII D1 protein complex.

TriazineMechanism cluster_0 Photosystem II Complex (D1 Protein) D1_WT Wild Type D1 Protein (Ser264) ElectronFlow Electron Transport (Photosynthesis) D1_WT->ElectronFlow Blocked D1_Mut Mutant D1 Protein (Gly264) D1_Mut->ElectronFlow Restored Herbicide Triazine Herbicide (Atrazine) Herbicide->D1_WT High Affinity Binding Herbicide->D1_Mut Binding Prevented (Steric Hinderance) Plastoquinone Plastoquinone (Qb) Plastoquinone->D1_WT Competed Out Plastoquinone->D1_Mut Successful Binding (Reduced Efficiency)

Caption: Comparative binding kinetics of Triazine herbicides vs. Plastoquinone on Wild Type and Ser264Gly Mutant D1 proteins.

Module 2: Metabolic Resistance (Non-Target Site)

User Query: "My sequencing shows Wild Type psbA, but the plants are still resistant. What is happening?"

Technical Analysis

You are likely dealing with Metabolic Resistance , primarily driven by the overexpression of Glutathione S-Transferases (GSTs) . These enzymes conjugate glutathione (GSH) to the atrazine molecule, rendering it non-toxic before it reaches the chloroplast. This is common in Amaranthus species (e.g., A. palmeri, A. tuberculatus).

Protocol 2.1: GST Activity Assay (CDNB Proxy)

Note: While radiolabeled atrazine is the gold standard, the CDNB (1-chloro-2,4-dinitrobenzene) assay is a standard biochemical proxy for total GST activity.

Reagents:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA, 5% PVP.

  • Substrates: 100 mM GSH (reduced glutathione), 100 mM CDNB.

Workflow:

  • Extraction: Homogenize 500 mg leaf tissue in liquid nitrogen; suspend in buffer; centrifuge at 15,000 x g (4°C) to isolate cytosolic fraction.

  • Reaction: In a UV-transparent cuvette, mix:

    • 880 µL Buffer

    • 10 µL GSH[2]

    • 10 µL CDNB

    • 100 µL Enzyme Extract

  • Measurement: Monitor absorbance at 340 nm for 120 seconds.

  • Calculation: Use the extinction coefficient of the CDNB-GSH conjugate (

    
    ) to calculate specific activity (nmol/min/mg protein).
    

Validation: Resistant populations typically show 2-3x higher GST activity compared to susceptible controls.

Module 3: Integrated Management & Negative Cross-Resistance

User Query: "If I have the Ser264Gly mutation, can I just switch to another PSII inhibitor like Diuron or Metribuzin?"

The "Binding Niche" Trap

Not all PSII inhibitors bind identically. The Ser264Gly mutation confers:

  • Cross-Resistance to: s-Triazines (Atrazine, Simazine) and Triazinones (Metribuzin).

  • Susceptibility to: Phenylureas (Diuron) – usually effective.

  • Negative Cross-Resistance to: Pyridate and sometimes Bentazon.[3]

Negative Cross-Resistance Strategy: The conformational change that excludes atrazine often makes the D1 protein more sensitive to Pyridate or Bentazon. Furthermore, the Ser264Gly mutation incurs a fitness penalty (slower electron transfer). In the absence of herbicide selection pressure, wild-type plants will outcompete mutants.

Decision Logic for Chemical Rotation

ManagementLogic Start Diagnose Resistance Type CheckPSBA Check psbA (Ser264Gly)? Start->CheckPSBA YesMut Yes (Target Site) CheckPSBA->YesMut NoMut No (Metabolic/GST) CheckPSBA->NoMut Avoid AVOID: Atrazine, Simazine, Metribuzin YesMut->Avoid Use USE: Pyridate (Negative Cross-Res) Diuron (Phenylureas) YesMut->Use MetabolicAction USE: Alternative MOA (Group 4, 9, 14, 15) NoMut->MetabolicAction Synergist ADD: GST Inhibitors (Experimental) NoMut->Synergist

Caption: Decision matrix for selecting chemical control options based on genetic diagnostics.

References

  • Powles, S. B., & Yu, Q. (2010). Evolution in Action: Plants Resistant to Herbicides. Annual Review of Plant Biology. Link

  • Gronwald, J. W. (1994). Resistance to photosystem II inhibiting herbicides.[1][4] Herbicide Resistance in Plants: Biology and Biochemistry. CRC Press.[3]

  • Nakka, S., et al. (2017). Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth (Amaranthus palmeri).[5] Pest Management Science. Link

  • Perez-Jones, A., et al. (2006). Investigation of the mechanisms of resistance to acetolactate synthase-inhibiting herbicides in ryegrass (Lolium spp.) populations. (Contains dCAPS methodology principles). Weed Science. Link

  • Masabni, J., & Zandstra, B. (1999). Differential sensitivity of common purslane (Portulaca oleracea) to photosystem II inhibitors. Weed Technology.[6][7] (Demonstrates negative cross-resistance). Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity & Medicinal Potential of Triazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of triazine isomers, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Triazines (


) represent a privileged scaffold in medicinal chemistry due to their electron-deficient nature and capacity for extensive hydrogen bonding. The arrangement of the three nitrogen atoms significantly alters the physicochemical properties—and consequently the biological activity—of the ring system.

This guide compares the three isomers:

  • 1,3,5-Triazine (s-triazine): The most stable and widely utilized scaffold (e.g., Altretamine, Enasidenib).

  • 1,2,4-Triazine (as-triazine): A key pharmacophore in CNS and antiviral therapeutics (e.g., Lamotrigine).[1]

  • 1,2,3-Triazine (v-triazine): The least stable isomer, primarily utilized in fused ring systems or as a reactive intermediate.

Structural & Physicochemical Comparison

The biological "personality" of each isomer is dictated by its electronic distribution. The clustering of nitrogen atoms creates distinct dipole moments and basicity profiles, influencing target binding and metabolic stability.

Feature1,3,5-Triazine (Symmetric)1,2,4-Triazine (Asymmetric)1,2,3-Triazine (Vicinal)
Symmetry

(High symmetry)

(Low symmetry)

(Moderate symmetry)
Dipole Moment 0 D (Non-polar)~1.8 D~4.2 D (Highly polar)
Basicity (

)
Weakly basic (

)
Moderate (

)
Very weak (

)
Stability High (Thermal/Hydrolytic)ModerateLow (Prone to ring opening)
Key Reactivity Nucleophilic Aromatic Substitution (

)
Diels-Alder CycloadditionInverse Electron Demand Diels-Alder
Primary Use Kinase inhibitors, DHFR inhibitorsCNS agents, AntiviralsReactive intermediates, bio-orthogonal chemistry

Scientist’s Insight: The zero dipole moment and high stability of the 1,3,5-isomer make it the preferred scaffold for oral drugs requiring metabolic durability. The 1,2,4-isomer , with its distinct dipole, is often employed to mimic peptide bonds or interact with polarized binding pockets in ion channels.

Biological Activity Profiles & Mechanism of Action[5][6]

A. 1,3,5-Triazine: The Kinase & Metabolic Modulator

Core Mechanism: The symmetric arrangement allows for the precise positioning of three substituents (star-shaped topology), ideal for occupying the ATP-binding pocket of kinases or the folate pocket of DHFR.

  • Key Drugs:

    • Altretamine: Alkylating agent for ovarian cancer.

    • Enasidenib: IDH2 inhibitor for acute myeloid leukemia.

    • Atrazine: (Herbicide) Disrupts electron transport (toxicological reference).

  • Primary Targets: PI3K, mTOR, DHFR, IDH2.

B. 1,2,4-Triazine: The CNS & Anti-infective Specialist

Core Mechanism: The asymmetry creates a "head-to-tail" polarity that facilitates crossing the Blood-Brain Barrier (BBB) and interacting with voltage-gated channels.

  • Key Drugs:

    • Lamotrigine: Sodium channel blocker for epilepsy/bipolar disorder.

    • Ceftriaxone: (Antibiotic) Contains a thiotriazinedione side chain.

    • Tirapazamine: (Benzotriazine oxide) Hypoxia-activated prodrug.

  • Primary Targets:

    
     channels, Adenosine receptors (
    
    
    
    ), Topoisomerase II.
C. 1,2,3-Triazine: The Emerging Scaffold

Core Mechanism: Often used in fused systems (benzo-1,2,3-triazines) to stabilize the ring. Biologically, they act as inhibitors of specific transferases but are less common due to synthetic challenges.

Visualizing Mechanisms of Action

The following diagram contrasts the signaling pathways modulated by the two dominant triazine scaffolds.

Triazine_MOA cluster_135 1,3,5-Triazine Scaffold cluster_124 1,2,4-Triazine Scaffold Tri135 Enasidenib / Altretamine Target1 Mutant IDH2 (Mitochondria) Tri135->Target1 Inhibits Target2 DNA (Nuclear) Tri135->Target2 Alkylates Effect1 Differentiation of Leukemic Cells Target1->Effect1 Effect2 Apoptosis Target2->Effect2 Tri124 Lamotrigine Target3 Voltage-Gated Na+ Channels Tri124->Target3 Blocks Target4 Glutamate Release Target3->Target4 Reduces Effect3 Neuronal Stabilization (CNS) Target4->Effect3

Figure 1: Comparative Mechanism of Action. 1,3,5-triazines typically target metabolic/nuclear enzymes, while 1,2,4-triazines modulate membrane ion channels.

Comparative Experimental Data

The following data summarizes the potency (IC50) of representative derivatives against standard cancer cell lines (MCF-7 breast cancer) and enzymatic targets, derived from recent SAR studies.

Scaffold TypeRepresentative CompoundTarget AssayPotency (

)
Selectivity Index (SI)
1,3,5-Triazine Morpholine-s-triazine deriv.[2]MCF-7 Cytotoxicity

> 50 (vs. fibroblast)
1,3,5-Triazine EnasidenibIDH2 Enzyme Inhibition

High (>100x vs IDH1)
1,2,4-Triazine 5,6-diphenyl-1,2,4-triazineA549 Cytotoxicity

Moderate
1,2,4-Triazine Lamotrigine

Channel (V-gated)

High (CNS specific)
1,2,3-Triazine Benzo-1,2,3-triazine deriv.EGFR Kinase

Low

Interpretation: 1,3,5-triazine derivatives generally exhibit superior potency in enzyme inhibition and cytotoxicity due to the ability to attach three diverse pharmacophores (e.g., morpholine, aniline, hydrazine) in a symmetric, stable core.

Experimental Protocols

To validate these activities, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., 5-Fluorouracil or Lamotrigine) must be included.

Protocol A: Synthesis of 1,3,5-Triazine Library (Nucleophilic Substitution)

This protocol utilizes the temperature-dependent reactivity of Cyanuric Chloride (TCT).[3]

  • Step 1 (

    
    ):  Dissolve TCT (1 eq) in acetone/THF. Add first nucleophile (amine/alcohol, 1 eq) and base (
    
    
    
    ). Stir at
    
    
    for 2h. Outcome: Mono-substituted product.[4]
  • Step 2 (RT): Add second nucleophile (1 eq). Stir at Room Temperature for 4-6h. Outcome: Di-substituted product.[1][5][6][2][7]

  • Step 3 (Reflux): Add third nucleophile (excess). Reflux at

    
     for 12-24h (or Microwave 
    
    
    
    , 15 min). Outcome: Tri-substituted target.
  • Validation: Monitor via TLC (Hexane:EtOAc). Final product confirmed by HRMS and NMR (absence of broad NH signals if fully substituted).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for comparative evaluation of triazine isomers.

  • Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

    
    ).
    
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Workflow Visualization: Synthesis & Screening

This workflow illustrates the parallel evaluation path for determining the optimal isomer for a drug candidate.

Triazine_Workflow cluster_synthesis Scaffold Selection & Synthesis cluster_assay Biological Validation Start Target Identification (e.g., Kinase vs. Ion Channel) PathA 1,3,5-Triazine (Cyanuric Chloride Route) Start->PathA Enzyme Target PathB 1,2,4-Triazine (Condensation Route) Start->PathB CNS Target Assay1 MTT Cytotoxicity (MCF-7 / A549) PathA->Assay1 PathB->Assay1 Assay2 Target Binding (SPR / Kinase Assay) Assay1->Assay2 Hits (<10 µM) ADME Metabolic Stability (Liver Microsomes) Assay2->ADME Decision Lead Candidate Selection ADME->Decision

Figure 2: Strategic workflow for selecting and validating triazine scaffolds based on therapeutic target.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry. (2012). Link

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI Molecules. (2025). Link

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents. Journal of Applied Pharmaceutical Science. (2016). Link

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: Anticancer activity. Archiv der Pharmazie. (2022). Link

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. MDPI. (2025). Link

Sources

High-Performance Analytical Platforms for the Detection and Quantification of 4-(Isopropylthio)-1,3,5-triazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification of trace-level heterocyclic compounds is a critical requirement in both environmental toxicology and pharmaceutical intermediate profiling. 4-(isopropylthio)-1,3,5-triazin-2-amine (CAS: 1415719-22-0) is a specialized triazine derivative characterized by an exocyclic amine and an isopropylthioether linkage. Due to its physicochemical properties—specifically its moderate polarity and basic nitrogen centers—selecting the optimal analytical platform is paramount for achieving reliable Limits of Detection (LOD) and Limits of Quantification (LOQ).

This guide objectively compares the performance of leading analytical platforms for this compound and provides a self-validating, step-by-step LC-MS/MS methodology designed for maximum sensitivity and reproducibility.

Mechanistic Rationale for Analytical Selection

The structural features of 4-(isopropylthio)-1,3,5-triazin-2-amine dictate its behavior across different detectors. Understanding this causality is essential for method development:

  • Proton Affinity and ESI+ Suitability: The compound features multiple nitrogen atoms within the 1,3,5-triazine core, alongside an exocyclic primary amine. These lone pairs act as excellent proton acceptors. Consequently, the molecule exhibits exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) , making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for trace analysis.

  • Thermal Lability vs. Volatility: While the molecule is sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS), the thioether linkage (-S-CH(CH3)2) can be susceptible to thermal degradation in the GC injection port at elevated temperatures. This thermal stress often results in a higher baseline noise and poorer LODs compared to cold-injection or LC-based techniques 1.

  • Chromophore Presence: The conjugated

    
    -system of the triazine ring provides strong UV absorbance (typically 
    
    
    
    ~240 nm). However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the specificity required for complex matrices, limiting its use to high-concentration purity assays rather than trace quantification.

Comparative Platform Performance

The table below synthesizes the quantitative capabilities of three primary analytical platforms for triazine amine derivatives. Data parameters are benchmarked against standard environmental and biological matrix guidelines.

Analytical PlatformIonization / Detection ModeEstimated LODEstimated LOQLinear Dynamic RangeMatrix Effect Susceptibility
UHPLC-MS/MS ESI+ (MRM)0.005 – 0.01 ng/mL0.02 – 0.05 ng/mL

High (Requires SIL-IS)
GC-MS Electron Impact (EI)0.1 – 0.5 ng/mL0.5 – 1.0 ng/mL

Low to Moderate
HPLC-UV UV Diode Array (240 nm)10 – 20 ng/mL30 – 50 ng/mL

Very High (Interferences)

Note: LOD is defined as a Signal-to-Noise (S/N) ratio


 3; LOQ is defined as S/N 

10 with a Relative Standard Deviation (RSD)

20%.

Visualizing the Analytical Workflow

To achieve the sub-ng/mL LOQs required by stringent regulatory frameworks (such as those outlined in EPA Method 536.0 for triazines), a robust sample preparation and detection pipeline is required 2.

Workflow Matrix 1. Complex Matrix (Water/Biofluid) SPE 2. SPE Enrichment (Isotope Dilution) Matrix->SPE Internal Std UHPLC 3. UHPLC Separation (C18, NH4OAc Buffer) SPE->UHPLC Eluate ESI 4. ESI+ Ionization (Protonation) UHPLC->ESI Desolvation MRM 5. MRM Detection (Triple Quadrupole) ESI->MRM [M+H]+ Ion Data 6. LOD/LOQ Validation MRM->Data S/N Ratio

Figure 1: LC-MS/MS workflow for triazine quantification.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) prior to extraction, the method inherently corrects for variable extraction recoveries and ESI ion suppression, ensuring that the calculated LOD and LOQ reflect true analytical performance 3.

Step 1: Sample Preparation and Isotope Dilution
  • Spiking: Aliquot 1.0 mL of the sample matrix (e.g., environmental water or plasma). Spike the sample with 10

    
    L of a 100 ng/mL deuterated internal standard (e.g., Atrazine-d5 or a custom d7-isopropyl analog) to yield a final IS concentration of 1 ng/mL.
    
  • Solid Phase Extraction (SPE): Condition a polymeric hydrophilic-lipophilic balance (HLB) cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the spiked sample onto the cartridge at a flow rate of 1 mL/min. Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the target analytes with 1 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100

    
    L of initial mobile phase.
    
Step 2: Chromatographic Separation
  • Column: Sub-2

    
    m C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: Water containing 5 mM ammonium acetate. Mechanistic Note: Ammonium acetate acts as a volatile buffer, keeping the mobile phase slightly acidic to neutral. This ensures the amine group of the triazine remains protonated, drastically enhancing ESI+ efficiency.

  • Mobile Phase B: Methanol.

  • Gradient: Start at 10% B, ramp to 90% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate at 10% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+.

  • Precursor Ion: The exact mass of 4-(isopropylthio)-1,3,5-triazin-2-amine is 170.06 Da. The protonated precursor

    
     is isolated at m/z 171.1 .
    
  • Product Ions (Transitions):

    • Quantifier Transition: m/z 171.1

      
       m/z 129.1 (Neutral loss of propene, 42 Da, from the isopropylthio group via McLafferty-type rearrangement).
      
    • Qualifier Transition: m/z 171.1

      
       m/z 68.0 (Cleavage of the triazine ring).
      
  • Collision Energy (CE): Optimize CE individually; typically 15-25 eV for the quantifier and 30-40 eV for the qualifier.

Step 4: LOD and LOQ Validation Criteria

To validate the system, inject a matrix-matched calibration curve (0.005 ng/mL to 10 ng/mL).

  • LOD Verification: Identify the lowest concentration where the quantifier transition peak exhibits an S/N

    
     3.
    
  • LOQ Verification: Identify the lowest concentration where S/N

    
     10. Critical self-validation step: Inject this LOQ standard in hexaplicate (n=6). The method is only validated if the calculated RSD of the peak area ratios (Analyte/IS) is 
    
    
    
    20%, and the accuracy falls between 80% and 120%.

References

  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • iMethod Test for Triazine Pesticides (EPA Method 536) Version 1.0 for Cliquid Software. SCIEX.

Sources

Inter-Laboratory Comparison of Analytical Methods for Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Analytical Rigor, Method Validation, and Comparative Performance (GC-MS vs. LC-MS/MS vs. ELISA)

Executive Summary: The Triazine Analytical Challenge

The triazine scaffold—characterized by its planar, nitrogen-rich heterocyclic structure—is ubiquitous in both agrochemistry (e.g., Atrazine, Simazine) and pharmaceutical development (e.g., Lamotrigine, novel kinase inhibitors). For drug development professionals and environmental toxicologists alike, the analytical challenge lies in the scaffold's diverse polarity and metabolic complexity.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the regulatory benchmark, inter-laboratory studies increasingly favor Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity toward polar metabolites (e.g., desethyl-atrazine) and reduced sample preparation requirements. This guide synthesizes data from collaborative trials (AOAC, ISO, EPA) to provide an objective comparison of these methodologies, focusing on the critical performance metrics of sensitivity (LOD/LOQ) , reproducibility (RSD) , and matrix recovery .

Methodological Landscape & Mechanism of Action

GC-MS: The Traditional Benchmark
  • Mechanism: Relies on the volatility of the triazine core. Non-polar parent compounds (e.g., Atrazine) analyze well, but polar hydroxylated metabolites often require derivatization (silylation) to prevent thermal degradation and peak tailing.

  • Best For: Routine monitoring of parent compounds in non-complex matrices; laboratories with established EPA 523/619 workflows.

  • Limitation: "Blind spots" for polar degradates; lower throughput due to extensive extraction (LLE/SPE) and solvent exchange steps.

LC-MS/MS: The High-Sensitivity Standard
  • Mechanism: Utilizes Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The Triple Quadrupole (QqQ) architecture allows for Selected Reaction Monitoring (SRM), isolating specific precursor-to-product ion transitions.

  • Best For: Trace analysis (sub-ppt), polar metabolites, and high-throughput pharmaceutical impurity profiling (genotoxic impurity screening).

  • Limitation: Susceptibility to ion suppression from matrix components (phospholipids, humic acids).

ELISA: The High-Throughput Screen
  • Mechanism: Competitive binding immunoassay.

  • Best For: Rapid, low-cost screening of thousands of samples.

  • Limitation: High cross-reactivity (approx. 50% overestimation in some inter-lab studies) necessitates confirmation by MS.

Comparative Performance Analysis

The following data aggregates results from multiple inter-laboratory validation studies, including ISO 5725 trials and EPA method validations.

Table 1: Quantitative Performance Metrics (Inter-Laboratory Data)
MetricGC-MS (with SPE)LC-MS/MS (Direct/Online SPE)ELISA (Screening)
LOD (Limit of Detection) 0.03 – 0.1 µg/L0.002 – 0.02 µg/L (Superior)0.05 – 0.1 µg/L
Linearity (R²) > 0.990> 0.998 0.95 – 0.98
Inter-Lab Reproducibility (RSD_R) 12 – 20%8 – 15% 25 – 40%
Repeatability (RSD_r) 5 – 10%3 – 8% 10 – 15%
Recovery Rates 80 – 110%90 – 105%110 – 150% (Bias high)
Sample Volume Required 500 – 1000 mL10 – 100 mL < 1 mL
Table 2: Operational Decision Matrix
FeatureGC-MSLC-MS/MS
Polar Metabolite Coverage Poor (Requires Derivatization)Excellent (Native analysis)
Matrix Tolerance High (Clean extracts required)Moderate (Needs isotope dilution)
Throughput Low (30-60 min/run + prep)High (10-15 min/run)
Capital Cost Moderate ($)High (

$)
Regulatory Status Established (EPA 523)Emerging/Preferred (EPA 536)

Visualizing the Analytical Decision Path

The following diagram illustrates the logical flow for selecting the appropriate method based on analyte chemistry and sensitivity requirements.

TriazineMethodSelection Start Start: Define Analytical Goal AnalyteType Analyte Chemistry? Start->AnalyteType Sensitivity Required Sensitivity? AnalyteType->Sensitivity Polar / Thermolabile (Metabolites/Pharm) GC_Decision GC-MS / GC-MS/MS AnalyteType->GC_Decision Non-polar / Volatile (Parent Triazines) Throughput Sample Throughput? Sensitivity->Throughput Screening (>100 ppt) LC_Decision LC-MS/MS (QqQ) Sensitivity->LC_Decision Ultra-Trace (<10 ppt) Throughput->LC_Decision High Accuracy ELISA_Decision ELISA Screening Throughput->ELISA_Decision High Volume (>100/day) Derivatization Requires Derivatization (Silylation) GC_Decision->Derivatization If Metabolites Present MatrixEffect Critical Control: Matrix Effects LC_Decision->MatrixEffect Must Monitor

Caption: Decision tree for selecting analytical methods based on analyte polarity, sensitivity needs, and throughput requirements.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are synthesized from validated EPA and ISO methodologies.

Protocol A: LC-MS/MS Direct Injection (High Sensitivity)

Target: Parent triazines and polar degradates in water or soluble drug formulations.

  • Sample Preparation:

    • Aliquot 10 mL of sample.

    • Critical Step: Add 50 µL of Isotopically Labeled Internal Standard (IS) mix (e.g., Atrazine-d5, Desethylatrazine-d7). Why? To correct for matrix-induced ion suppression and injection variability.

    • Filter through 0.2 µm PTFE syringe filter to remove particulates.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0). Why? Acidic pH protonates the triazine ring, enhancing ESI+ sensitivity.

    • Mobile Phase B: Methanol or Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS/MS Detection:

    • Mode: ESI Positive (+).

    • Acquisition: SRM (Selected Reaction Monitoring).

    • Transitions:

      • Atrazine: 216.1 → 174.1 (Quant), 216.1 → 104.1 (Qual).

      • Simazine: 202.1 → 132.1 (Quant), 202.1 → 124.1 (Qual).

Protocol B: GC-MS with Solid Phase Extraction (SPE)

Target: Complex matrices requiring cleanup (e.g., wastewater, soil extracts).

  • SPE Extraction:

    • Cartridge: Divinylbenzene-N-vinylpyrrolidone copolymer (e.g., HLB), 200 mg.

    • Conditioning: 5 mL Methanol followed by 5 mL Water.

    • Loading: Pass 500 mL sample (pH adjusted to 7.0) at 10 mL/min.

    • Critical Step (Drying): Dry cartridge under vacuum for 30 mins. Why? Residual water destroys GC columns and derivatizing agents.

    • Elution: 2 x 3 mL Ethyl Acetate.

  • Concentration:

    • Evaporate to dryness under Nitrogen stream. Reconstitute in 200 µL Ethyl Acetate containing internal standard (e.g., Phenanthrene-d10).

  • GC Conditions:

    • Inlet: Splitless, 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (30m x 0.25mm).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

Scientific Integrity: Critical Control Points

The "Matrix Effect" Trap in LC-MS

In pharmaceutical and environmental analysis, co-eluting matrix components can suppress ionization.

  • Validation Check: Post-column infusion. Inject a blank matrix while continuously infusing the analyte.[2] A dip in the baseline indicates suppression zones.

  • Solution: Use matched deuterated internal standards (e.g., Atrazine-d5).[3][4] The IS experiences the same suppression as the analyte, mathematically correcting the quantification.

Cross-Reactivity in Immunoassays

ELISA kits often utilize antibodies raised against Atrazine-mercapturate.

  • Risk: These antibodies may bind Simazine or Propazine with 10-50% affinity.

  • Mitigation: Never use ELISA for definitive quantitation of specific triazine derivatives in drug development. Use it strictly for binary (Pass/Fail) screening of total triazine load.

Workflow Visualization: LC-MS/MS Analysis

LCMS_Workflow Sample Sample (Water/Formulation) IS_Add Add Internal Std (Atrazine-d5) Sample->IS_Add Filter Filtration (0.2 µm PTFE) IS_Add->Filter LC_Sep UHPLC Separation (C18 Column) Filter->LC_Sep Ionization ESI (+) Ionization LC_Sep->Ionization MS1 Q1 Filter (Precursor Ion) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3 Filter (Product Ion) Collision->MS2 Data Quantitation (IS Ratio) MS2->Data

Caption: Step-by-step LC-MS/MS workflow highlighting the critical addition of internal standards for self-validating quantitation.

References

  • US EPA Method 523. Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.[4][5][6]Link

  • US EPA Method 536. Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). US Environmental Protection Agency.[4][5][6]Link

  • Inter-laboratory validation of solid-phase microextraction. Determination of triazine herbicides and their degradation products at ng/l level in water samples. Journal of Chromatography A.[7]Link

  • Comparison of ELISA and GC-MS. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. US Geological Survey / PubMed.Link

  • Comparison of GC-MS/MS and LC-MS/MS. Analysis of hormones and pesticides in surface waters: advantages and pitfalls. Royal Society of Chemistry (Analytical Methods).Link

Sources

assessing the selectivity of 4-(isopropylthio)-1,3,5-triazin-2-amine as a herbicide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Selectivity of 4-(isopropylthio)-1,3,5-triazin-2-amine (Prometryn & Analogs) Content Type: Publish Comparison Guide

Focus Compound: 4-(isopropylthio)-1,3,5-triazin-2-amine Derivatives (Prometryn)[1][2]

Introduction & Chemical Identity

This guide provides a technical framework for assessing the herbicidal selectivity of 4-(isopropylthio)-1,3,5-triazin-2-amine derivatives. While the specific nomenclature "4-(isopropylthio)-1,3,5-triazin-2-amine" refers to a mono-amine structure often found as a degradation product or synthesis intermediate, the functional commercial standard for this chemical class is Prometryn (


-diisopropyl-6-methylthio-1,3,5-triazine-2,4-diamine).[1][2]

Prometryn is a methylthiotriazine herbicide used for the selective control of broadleaf weeds and annual grasses in cotton, celery, and pigeon peas. Unlike chlorotriazines (e.g., Atrazine), the methylthio group confers distinct lipophilicity and metabolic stability profiles, necessitating specific assessment protocols.

Scope of Guide:

  • Mechanism: Photosystem II (PSII) inhibition at the D1 protein.[3][4]

  • Selectivity Basis: Differential metabolism (Glutathione S-Transferase conjugation) and depth protection.[1][2]

  • Assessment: Chlorophyll fluorescence imaging and enzymatic assays.

Mechanistic Basis of Action

To assess selectivity, one must first validate the mode of action. Prometryn acts by binding to the


-binding niche on the D1 protein of the photosystem II complex in the thylakoid membrane.[3]
Pathway Visualization: PSII Inhibition

The following diagram illustrates the interruption of electron transport, which leads to the generation of reactive oxygen species (ROS) and subsequent tissue necrosis.

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- Transfer QA Plastoquinone A (QA) Pheo->QA e- Transfer D1 D1 Protein (QB Site) QA->D1 e- Transfer Attempt ROS Singlet Oxygen / ROS (Lipid Peroxidation) QA->ROS Charge Recombination QB Plastoquinone B (QB) D1->QB Blocked by Herbicide Prometryn Prometryn (Inhibitor) Prometryn->D1 High Affinity Binding

Figure 1: Mechanism of Action. Prometryn competes with Plastoquinone B for the binding site on the D1 protein, blocking electron transport and causing oxidative stress.

Comparative Analysis: Prometryn vs. Alternatives

When developing or assessing this compound, it is critical to benchmark it against industry standards. The table below compares Prometryn (Methylthiotriazine) with Atrazine (Chlorotriazine) and Diuron (Phenylurea).

FeaturePrometryn (Methylthiotriazine)Atrazine (Chlorotriazine)Diuron (Phenylurea)
Primary Target Site PSII (D1 Protein, Ser264)PSII (D1 Protein, Ser264)PSII (D1 Protein, Ser264)
Log Kow (Lipophilicity) ~3.1 (Moderate-High)~2.5 (Moderate)~2.8 (Moderate)
Soil Mobility Low (Strong adsorption)Medium-High (Leaching risk)Low-Medium
Selectivity Mechanism Metabolic (GST conjugation) & Positional (Depth)Metabolic (GST & Benzoxazinone mediated hydrolysis)Positional & Metabolic (CYP450)
Primary Crops Cotton, Celery, Pigeon PeasCorn, Sorghum, SugarcaneCotton, Citrus, Asparagus
Key Limitation Carryover in arid soils; PhotodecompositionGroundwater contamination; Triazine-resistant weedsPersistence; Re-cropping restrictions

Key Insight for Researchers: Prometryn's higher lipophilicity (Log Kow ~3.1) compared to Atrazine results in stronger soil adsorption. This creates "positional selectivity"—the herbicide stays in the topsoil, affecting shallow-germinating weeds while deeper-rooted crop seeds remain safe.[1][2] However, in hydroponic or foliar assays, selectivity relies entirely on Glutathione S-Transferase (GST) activity.[1]

Experimental Protocols for Selectivity Assessment

To rigorously assess selectivity, you must distinguish between target-site resistance (mutation) and non-target-site resistance (metabolism).[1][2]

Protocol A: Chlorophyll Fluorescence Imaging (Fv/Fm)

The Gold Standard for PSII Inhibitors. This non-destructive method quantifies the quantum efficiency of PSII.[5] A drop in Fv/Fm indicates successful binding and inhibition.

Reagents & Equipment:

  • Pulse-Amplitude Modulated (PAM) Fluorometer (e.g., Walz, Hansatech).

  • Dark-adaptation leaf clips.[1][2]

  • Prometryn analytical standard (dissolved in acetone/DMSO, diluted in 0.1% Tween-20).[1][2]

Step-by-Step Workflow:

  • Treatment: Apply herbicide via foliar spray or root drench to Crop (Tolerant) and Weed (Susceptible) species. Include a Solvent Control (0 dose).

  • Dark Adaptation (Critical): Place leaf clips on the youngest fully expanded leaves for 20–30 minutes .

    • Why? This oxidizes the electron transport chain (

      
       becomes fully oxidized), setting the baseline (
      
      
      
      ).
  • Measurement: Apply a saturating light pulse (>3000 µmol photons

    
    ) to measure Maximum Fluorescence (
    
    
    
    ).[1]
  • Calculation: The software calculates

    
    .[1]
    
    • Healthy/Tolerant:[1][2] 0.75 – 0.83.

    • Inhibited/Susceptible:[1] < 0.60 (often drops within 4–6 hours).

Protocol B: Glutathione S-Transferase (GST) Metabolic Assay

Validating the Metabolic Basis of Selectivity. This assay determines if the crop detoxifies the herbicide via conjugation.

Reagents:

  • Crude protein extract from plant leaves (extraction buffer: 0.1 M Phosphate, pH 7.5, 1 mM EDTA, 5% PVP).

  • Substrate: CDNB (1-chloro-2,4-dinitrobenzene) as a general substrate OR radiolabeled [14C]-Prometryn for specific conjugation.[1][2]

  • Reduced Glutathione (GSH).[6][7][8]

Step-by-Step Workflow:

  • Extraction: Homogenize 1g leaf tissue in liquid nitrogen; suspend in extraction buffer; centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.

  • Reaction Mix: In a quartz cuvette, combine:

    • Buffer (pH 6.5)[1][9][10]

    • GSH (5 mM)[1]

    • Plant Extract (50 µL)

    • Start reaction with CDNB or Prometryn.

  • Measurement: Monitor absorbance at 340 nm (for CDNB-GSH conjugate) for 3 minutes.

  • Validation: High specific activity in the crop vs. low activity in the weed confirms metabolic selectivity.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a complete selectivity assessment campaign, from whole-plant screening to molecular validation.

Selectivity_Workflow Start Compound Candidate (Prometryn Analog) Tier1 Tier 1: Whole Plant Dose-Response (GR50) Start->Tier1 Tier2 Tier 2: Physiological (Fluorescence Fv/Fm) Tier1->Tier2 Determine Sub-lethal dose Decision Is Selectivity Observed? Tier2->Decision Tier3_Met Tier 3A: Metabolic Assay (GST Conjugation) Decision->Tier3_Met Yes (Crop recovers) Tier3_Site Tier 3B: Target Site Seq (D1 Protein Mutation) Decision->Tier3_Site No (Both die/survive) Output Selectivity Profile Defined Tier3_Met->Output Metabolic Resistance Tier3_Site->Output Target Site Resistance

Figure 2: Selectivity Assessment Workflow.[1][2] A multi-tiered approach ensures that observed tolerance is correctly attributed to metabolism (GSTs) or target site modification.

Data Interpretation & Metrics

When publishing your comparison, summarize data using these standard metrics:

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 4.0 is generally required for commercial viability.

  • Resistance Factor (RF): Used when comparing a resistant biotype to a wild type.

    
    [1]
    
  • Fluorescence Recovery: In selective crops (e.g., cotton treated with Prometryn), Fv/Fm will drop initially (hours 0–6) but recover by hours 24–48 as GSTs detoxify the compound. In susceptible weeds, Fv/Fm will continue to decline.

References

  • BenchChem. (2025).[3][4] Prometryn mechanism of action in plants. Retrieved from [1]

  • CABI Digital Library. (2009). Chlorophyll fluorescence microscreening as a rapid detection method for herbicide resistance. Retrieved from [1]

  • Cayman Chemical. (n.d.). Glutathione S-Transferase Assay Kit Protocol. Retrieved from

  • National Institutes of Health (NIH). (2021). Effects of co-exposure of the triazine herbicides atrazine, prometryn and terbutryn on Phaeodactylum tricornutum. Retrieved from

  • Weed Science Society of America. (2015). Common and Chemical Names of Herbicides. Retrieved from [1]

Sources

A Comparative Guide to the Validation of Analytical Procedures for Triazine Derivatives in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the validation of analytical procedures for triazine derivatives, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. As a senior application scientist, the objective is not merely to present a protocol but to elucidate the scientific rationale behind each validation parameter. This ensures the development of a robust, reliable, and regulatory-compliant stability-indicating method.

The Foundational Principle: Developing a Stability-Indicating Method

Before any formal validation can commence, the analytical procedure must be proven to be "stability-indicating." The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2][3]. For the analysis of active pharmaceutical ingredients (APIs) and their products, this primarily means the method must be able to accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients.

This is achieved through Forced Degradation Studies , also known as stress testing.[4][5] The core purpose of these studies is to intentionally degrade the triazine derivative under more severe conditions than those used for accelerated stability testing.[4][6] This process is critical for:

  • Identifying Potential Degradants: It helps to uncover the likely degradation products that could appear during manufacturing, storage, or the product's shelf-life.[6][7]

  • Elucidating Degradation Pathways: Understanding how the molecule behaves under stress informs formulation and packaging development.[4][7]

  • Demonstrating Method Specificity: Most importantly, it provides the necessary samples (a mixture of the intact drug and its degradants) to prove that the analytical method can separate and quantify the active ingredient unequivocally.[5][6]

A typical forced degradation study subjects the triazine derivative to hydrolysis (acidic and basic), oxidation, heat, and photolysis.[7] The goal is to achieve a target degradation of approximately 5-20%, as over-stressing can lead to secondary degradants not relevant to formal stability studies.[4][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) DS Triazine Drug Substance (DS) or Drug Product (DP) Acid Acid Hydrolysis (e.g., 0.1N HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal Stress (e.g., 80°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples (e.g., by HPLC-PDA) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution - Is intact peak free of interference? - Are degradant peaks resolved? Analysis->Evaluation Outcome Method is Stability-Indicating Proceed to Validation Evaluation->Outcome Yes

Workflow for a Forced Degradation Study.

Core Validation Parameters: A Comparative Analysis

The validation of an analytical procedure involves evaluating a series of specific performance characteristics as outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines.[1][8] High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing triazine derivatives due to its versatility in separating complex mixtures.[9][10][11] The following sections detail the experimental protocols for an HPLC-UV method for a hypothetical triazine derivative.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12] For a stability-indicating assay, this is the most critical validation parameter.

  • Causality: Without specificity, there is no assurance that the measured response corresponds only to the analyte of interest. The forced degradation study is the primary tool to establish this.

  • Trustworthiness: The protocol's self-validating nature comes from assessing peak purity using a Photodiode Array (PDA) detector. If peak purity analysis passes, it confirms that the chromatographic peak for the triazine derivative is spectrally homogenous and not co-eluting with any degradants.

Experimental Protocol:

  • Prepare solutions of the triazine derivative placebo (all formulation components except the API).

  • Prepare solutions of known related substances and impurities.

  • Analyze the stressed samples from the forced degradation study (acid, base, oxidative, thermal, photolytic degradation).

  • Inject the placebo, impurity solutions, and stressed samples into the HPLC system.

  • Analysis:

    • Confirm that no peaks from the placebo or known impurities co-elute with the main triazine peak.

    • Assess the resolution between the main triazine peak and the nearest eluting degradation peak in the stressed samples. The resolution should typically be greater than 2.0.

    • Perform peak purity analysis on the triazine peak in the chromatograms of the stressed samples. The purity angle should be less than the purity threshold.

Linearity & Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The Range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[1]

  • Causality: Linearity validates the use of a single-point or multi-point calibration for quantification. It ensures that as the concentration changes, the instrument response changes predictably.

  • Trustworthiness: The acceptance criterion for the coefficient of determination (R²) is typically ≥ 0.999. This high statistical correlation provides confidence that the response is indeed linear over the specified range.

Experimental Protocol:

  • Prepare a stock solution of the triazine reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[13]

  • Inject each concentration level in triplicate.

  • Analysis:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically reported as percent recovery.

  • Causality: Accuracy studies confirm that the method can "find" the true amount of the analyte in a sample matrix, demonstrating a lack of bias from sample preparation or matrix effects.

  • Trustworthiness: By performing the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 3 replicates each at 80%, 100%, and 120%), the protocol ensures the method is accurate across the entire analytical range.[1]

Experimental Protocol:

  • Prepare a homogenous blend of the drug product placebo.

  • Spike the placebo with known amounts of the triazine API at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the analytical method.

  • Analysis:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (RSD) at each concentration level.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Causality: Precision studies quantify the random error of the method. Low variability (low %RSD) indicates that the method will produce consistent results time after time.

  • Trustworthiness: Evaluating precision with different analysts and on different days demonstrates the method's transferability and reliability under typical laboratory variations.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the triazine derivative at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the second set of data.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference between them.

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Causality: LOD and LOQ are critical for impurity and degradation product analysis, as they define the sensitivity of the method. The LOQ establishes the lowest level at which an impurity can be reliably reported.

  • Trustworthiness: These limits are not just estimated; they are experimentally verified. The LOQ is confirmed by analyzing samples at this concentration and demonstrating that the precision (%RSD) and accuracy (%Recovery) meet predefined criteria.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation: Prepare and inject at least six samples at the determined LOQ concentration to verify that the requirements for precision and accuracy are met.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]

  • Causality: This study identifies which method parameters are critical and need to be tightly controlled. It provides confidence that normal operational variability will not lead to method failure.

  • Trustworthiness: By systematically varying parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%), the protocol proactively assesses the method's reliability. System suitability criteria must be met under all varied conditions.

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples while deliberately varying one method parameter at a time (e.g., change mobile phase pH from 3.0 to 2.8 and then to 3.2).

  • Typical variations include:

    • pH of the mobile phase.

    • Column temperature.

    • Mobile phase composition.

    • Flow rate.

  • Analysis:

    • Evaluate the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each condition.

    • Quantify the standard sample and compare the results to those obtained under the normal method conditions.

Data Presentation and Comparison

Quantitative data from validation studies should be summarized in clear, structured tables for easy comparison against established acceptance criteria.

Table 1: Linearity Data for a Triazine Derivative

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
80.0798500801500799900800000
90.0899100901000900500900200
100.0100100099890010005001000100
110.01102000109800011003001100100
120.01201500119850012000001200000
Linear Regression Result Acceptance Criteria
Coefficient (R²)0.9998≥ 0.999
Y-Intercept150.3Report

Table 2: Accuracy and Precision Data Summary

ParameterLevelNMean Recovery (%)% RSDAcceptance Criteria
Accuracy 80%399.5%0.8%98.0 - 102.0% Recovery
100%3100.2%0.5%with %RSD ≤ 2.0%
120%3100.5%0.6%
Precision
Repeatability100%6-0.7%%RSD ≤ 2.0%
Intermediate100%6-0.9%%RSD ≤ 2.0%

Overall Validation Workflow Visualization

The entire validation process can be visualized as a logical progression from method development to final approval, with each stage building upon the last to ensure a comprehensive evaluation.

G cluster_validation Method Validation (ICH Q2(R1)) Dev Analytical Method Development FD Forced Degradation & Stability-Indicating Study Dev->FD Initial Method Proto Write Validation Protocol FD->Proto Method is SI Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Report Validation Report (Summarize Data) Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rob->Report Approval Method Approved for Routine Use Report->Approval All criteria met

Comprehensive workflow for analytical method validation.

Conclusion

The validation of an analytical procedure for triazine derivatives is a systematic and scientifically rigorous process mandated by regulatory bodies worldwide.[12] By adhering to the principles of the ICH guidelines, researchers can develop a method that is not only compliant but also robust and reliable for its intended purpose, whether for quality control, stability testing, or impurity profiling.[1][2] The foundation of this process lies in establishing a stability-indicating method through forced degradation studies, followed by a thorough evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness. This comprehensive approach ensures the integrity of the data generated and, ultimately, the quality and safety of the final pharmaceutical product.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Conference on Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC Source: Academic Journals URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Chromatographic Methods for Analysis of Triazine Herbicides Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample Source: Marcel Dekker, Inc. URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.